SUN13837
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C21H29N5O2 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-(5-amino-4,6-dimethylpyrimidin-2-yl)oxy-N-(1-benzylpiperidin-4-yl)-N-methylacetamide |
InChI |
InChI=1S/C21H29N5O2/c1-15-20(22)16(2)24-21(23-15)28-14-19(27)25(3)18-9-11-26(12-10-18)13-17-7-5-4-6-8-17/h4-8,18H,9-14,22H2,1-3H3 |
InChI Key |
UFFJZHVXSNLCEE-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
SUN13837 as a Fibroblast Growth Factor Receptor Modulator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SUN13837 is an orally active and blood-brain barrier-penetrant small molecule designed as a modulator of the Fibroblast Growth Factor Receptor (FGFR) system.[1] It has been investigated for its neuroprotective properties and its potential as a therapeutic agent for neurodegenerative diseases, with a particular focus on acute spinal cord injury.[2] Preclinical studies suggest that this compound acts as a mimetic of basic fibroblast growth factor (bFGF), promoting neuronal survival and axonal growth.[3] A Phase 2 clinical trial, the ASCENT-ASCI study, has evaluated the safety and efficacy of this compound in patients with acute spinal cord injury.[2] This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, preclinical data, and clinical findings, to serve as a resource for researchers and drug development professionals.
Introduction
Fibroblast Growth Factor (FGF) signaling plays a crucial role in the development, maintenance, and repair of the central nervous system. The FGF family and their receptors (FGFRs) are involved in diverse cellular processes, including proliferation, differentiation, and survival. Basic FGF (bFGF) has demonstrated neuroprotective and neuroregenerative effects in various models of neuronal injury.[4] However, its therapeutic application is limited by a short half-life and poor blood-brain barrier permeability.[5]
This compound was developed as a small molecule mimetic of bFGF, designed to overcome these limitations.[3] It is orally bioavailable and capable of penetrating the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders.[6] This document summarizes the current scientific knowledge on this compound, with a focus on its role as an FGFR modulator.
Mechanism of Action
This compound is proposed to function as a modulator of FGFR signaling, mimicking the neuroprotective effects of bFGF.[3] Unlike bFGF, this compound does not appear to stimulate cell proliferation, which is a potential advantage in avoiding unwanted mitogenic effects.[3] The precise molecular interactions with FGFR subtypes and the complete downstream signaling cascade remain to be fully elucidated.
FGFR Signaling Overview
Activation of FGFRs by their cognate FGF ligands leads to receptor dimerization and autophosphorylation of intracellular tyrosine kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which are critical for cell survival and growth.
Preclinical Data
In Vitro Studies
-
Neuroprotective Effects: In vitro studies have demonstrated the neuroprotective potential of this compound. While specific protocols for this compound are not publicly available, neuroprotection assays typically involve challenging neuronal cell cultures with excitotoxic agents like glutamate (B1630785) and measuring cell viability.
-
Cell Proliferation: Unlike bFGF, this compound has been reported to not stimulate cell proliferation, a key safety feature.
In Vivo Studies
-
Spinal Cord Injury Model: Preclinical evaluation in a rat model of spinal cord injury has shown that administration of this compound improved corticospinal neuron survival and axonal regrowth, leading to statistically significant functional recovery.[3] Functional recovery in such models is often assessed using the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.
Table 1: Summary of Preclinical Findings
| Model System | Key Findings | Reference |
| In vitro neuronal cultures | Neuroprotective activity | [1] |
| In vitro cell lines | Does not stimulate cell proliferation | [3] |
| Rat model of spinal cord injury | Improved corticospinal neuron survival and axonal regrowth; significant functional recovery | [3] |
Clinical Development: The ASCENT-ASCI Study
This compound has been evaluated in a Phase 2, multicenter, randomized, double-blind, placebo-controlled clinical trial (ASCENT-ASCI) for the treatment of acute cervical spinal cord injury.[2]
Study Design
-
Objective: To assess the safety and efficacy of this compound in patients with acute cervical spinal cord injury.[2]
-
Population: 65 subjects were randomized within 12 hours of injury.[2]
-
Intervention: Intravenous this compound (1 mg/kg/day) or matching placebo for 7 to 28 days.[2]
-
Primary Endpoint: Mean total Spinal Cord Independence Measure III (SCIM III) score at Week 16.[2]
-
Secondary Endpoints: Combined SCIM III Self-Care and Mobility subscales, and International Standards for Neurological Classification of Spinal Cord Injury (ISNCSCI) Total Motor scores at Week 16.[2]
References
- 1. pages.jh.edu [pages.jh.edu]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. Analysis of The Sensitivity and Reproducibility Of The Basso, Beattie, Bresnahan (BBB) Scale in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Table 2, Summary of Key Results From the ASCENT Trial - Sacituzumab Govitecan (Trodelvy) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
SUN13837: A Novel Neuroprotective Agent with Therapeutic Potential in Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: SUN13837 is a novel small molecule compound that has demonstrated significant neuroprotective and neuroregenerative properties in preclinical studies. Developed as a mimetic of basic fibroblast growth factor (bFGF), this compound activates fibroblast growth factor receptors (FGFRs) and their downstream signaling pathways, promoting neuronal survival and axonal growth. A key advantage of this compound over native bFGF is its lack of proliferative effects on non-neuronal cells, potentially reducing the risk of adverse effects such as glial scar formation.[1] This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental methodologies.
Core Mechanism of Action
This compound functions as a potent modulator of the FGFR signaling cascade.[2] It is a highly lipid-soluble small molecule, allowing for effective penetration of the blood-brain barrier and administration via peripheral intravenous injection.[3] The compound is designed to mimic the beneficial neurotrophic effects of bFGF without stimulating cell proliferation.[1]
The proposed mechanism of action involves the following key steps:
-
FGFR Activation: this compound binds to and activates fibroblast growth factor receptors (FGFRs), initiating the intracellular signaling cascade.[1][3]
-
Tyrosine Phosphorylation: This activation triggers the intracellular tyrosine phosphorylation of the FGFR, leading to the recruitment and activation of downstream signaling molecules.[1]
-
Activation of Pro-Survival Pathways: The activated FGFR stimulates crucial pro-survival and regenerative pathways, including the PI3K/Akt and MAPK signaling cascades. While direct evidence for this compound's activation of these specific pathways is still emerging, the known downstream effects of FGFR activation and studies on similar bFGF mimetics strongly suggest their involvement.[4][5]
-
Neuroprotection and Neurite Outgrowth: The culmination of this signaling cascade results in enhanced neuronal survival, protection against excitotoxicity, and the promotion of neurite outgrowth.[1][3]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound, based on its action as a bFGF mimetic and the known downstream effectors of FGFR activation.
Preclinical Data
In Vivo Efficacy in a Spinal Cord Injury (SCI) Model
This compound has been evaluated in a rat model of severe spinal cord injury, demonstrating significant improvements in locomotor function.
| Treatment Group | Dose | Administration Time Post-Injury | Outcome Measure | Result | p-value | Reference |
| Vehicle | - | 90 min | BBB Score | ~7 | - | [6] |
| This compound | 0.1 mg/kg | 90 min | BBB Score | ~10 | >0.05 | [6] |
| This compound | 0.3 mg/kg | 90 min | BBB Score | ~11 | <0.05 | [6] |
| This compound | 1 mg/kg | 90 min | BBB Score | ~12 | <0.01 | [6] |
| Vehicle | - | 90 min | MEP Latency (ms) | ~11.5 | - | [6] |
| This compound | 1 mg/kg | 90 min | MEP Latency (ms) | ~9.5 | <0.05 | [6] |
| This compound | 1 mg/kg | 12 h | BBB Score | ~11 | <0.05 | [6] |
BBB: Basso, Beattie, Bresnahan locomotor rating scale; MEP: Motor Evoked Potential.
In Vitro Neurotrophic Effects
The neurotrophic properties of this compound have been confirmed in primary cultures of rat hippocampal neurons, where it significantly promoted neurite outgrowth.
| Treatment Group | Concentration | Outcome Measure | Result (vs. Control) | p-value | Reference |
| This compound | 0.3 µM | Total Neurite Length | ~1.5-fold increase | >0.05 | [7] |
| This compound | 1 µM | Total Neurite Length | ~2-fold increase | <0.001 | [7] |
| This compound | 3 µM | Total Neurite Length | ~2.5-fold increase | <0.001 | [7] |
| bFGF | 1 ng/mL | Total Neurite Length | ~2-fold increase | <0.001 | [7] |
| bFGF | 10 ng/mL | Total Neurite Length | ~2.5-fold increase | <0.001 | [7] |
Experimental Protocols
Animal Model of Spinal Cord Injury
A severe spinal cord injury model in rats was utilized to assess the in vivo efficacy of this compound.
-
Animal Model: Adult female Sprague-Dawley rats were used.
-
Surgical Procedure:
-
Animals were anesthetized, and a laminectomy was performed at the T9-T10 vertebral level to expose the spinal cord.
-
A severe contusion injury was induced using an Infinite Horizon impactor with a force of 200 kdynes.
-
-
Treatment:
-
This compound or vehicle was administered intravenously, with the first dose given either 90 minutes or 12 hours after the injury.
-
Daily administration continued for 10 days.
-
-
Functional Assessment:
-
Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale: Hindlimb motor function was assessed weekly in an open field. The BBB scale ranges from 0 (no observed hindlimb movement) to 21 (normal movement).
-
Motor Evoked Potentials (MEPs): Electrophysiological measurements were taken 12-13 weeks post-injury to assess the functional integrity of descending motor pathways.
-
Neurite Outgrowth Assay
Primary hippocampal neuron cultures were used to evaluate the neurotrophic effects of this compound.
-
Cell Preparation: Hippocampi were dissected from embryonic day 18 rat embryos.
-
Cell Culture: Neurons were dissociated and plated on poly-L-lysine coated plates.
-
Treatment: After allowing the cells to attach, the culture medium was replaced with medium containing various concentrations of this compound, bFGF, or vehicle.
-
Incubation: Cells were incubated for 72 hours to allow for neurite extension.
-
Analysis:
-
Cells were fixed and immunostained for βIII-tubulin, a neuron-specific marker.
-
Images were captured using a high-content imaging system.
-
The total length of neurites per neuron was quantified using automated image analysis software.
-
Neuroprotective Mechanisms
Protection Against Glutamate Excitotoxicity and Oxidative Stress
While specific data for this compound in excitotoxicity and oxidative stress models are not yet published, its mechanism as a bFGF mimetic suggests a protective role.[3] FGF signaling is known to protect neurons from glutamate-induced toxicity and oxidative damage. The proposed workflow for such an investigation is as follows:
Anti-Apoptotic Effects
The pro-survival signaling pathways activated by FGFR, such as PI3K/Akt, are known to inhibit apoptosis. This is often achieved through the regulation of the Bcl-2 family of proteins, increasing the expression of anti-apoptotic members (e.g., Bcl-2) and decreasing the expression of pro-apoptotic members (e.g., Bax), ultimately leading to reduced activation of executioner caspases like caspase-3. Studies on the similar bFGF mimetic, SUN11602, in a Parkinson's disease model have demonstrated an inhibition of the apoptotic cascade. It is highly probable that this compound shares this anti-apoptotic mechanism.
Future Directions
The promising preclinical data for this compound in spinal cord injury has led to its investigation in Phase 2 clinical trials.[3] Further preclinical studies are warranted to explore its therapeutic potential in other neurodegenerative conditions such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis, where neuroinflammation, excitotoxicity, and neuronal apoptosis are key pathological features. Elucidating the precise downstream signaling events and the full spectrum of its anti-apoptotic and anti-inflammatory effects will be crucial for its future clinical development.
Conclusion
This compound is a promising neuroprotective agent with a well-defined mechanism of action as a bFGF mimetic. Its ability to promote neuronal survival and neurite outgrowth, coupled with a favorable safety profile that avoids the proliferative effects of bFGF, makes it a strong candidate for the treatment of acute and chronic neurological disorders. The data presented in this guide underscore the therapeutic potential of this compound and provide a solid foundation for its continued investigation and development.
References
- 1. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuroinflammation in experimental models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of hydrogen peroxide on an in vitro model of brain ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 4. Activation of the PI3K/Akt/mTOR and MAPK Signaling Pathways in Response to Acute Solar-Simulated Light Exposure of Human Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. emulatebio.com [emulatebio.com]
- 7. Item - Clinical characteristics in older patients with chronic low back pain with or without proprioceptive dysfunction. - figshare - Figshare [figshare.com]
SUN13837: A Technical Guide for Neuronal Regeneration Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUN13837 is a small molecule, orally bioavailable modulator of the fibroblast growth factor receptor (FGFR) that has demonstrated significant potential in preclinical and clinical research for neuronal regeneration.[1] It acts as a mimic of basic fibroblast growth factor (bFGF), promoting neuroprotection and neurite outgrowth without the proliferative side effects associated with bFGF.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols to facilitate further research in the field of neuronal regeneration.
Mechanism of Action
This compound exerts its neuroregenerative effects by modulating the FGFR signaling pathway.[1] It is believed to bind to FGF receptors, initiating intracellular signaling cascades that are crucial for neuronal survival and growth.[3] Unlike bFGF, this compound does not stimulate the proliferation of non-neuronal cells, a significant advantage that mitigates the risk of glial scar formation and inflammation at the site of injury.[2] The activation of FGFR by this compound leads to a series of downstream events that collectively contribute to its neuroprotective and neurite-promoting activities.
Signaling Pathway
The proposed signaling pathway for this compound involves the activation of Fibroblast Growth Factor Receptor (FGFR), leading to downstream signaling that promotes neuronal survival and neurite outgrowth.
References
- 1. Systemic treatment with a novel basic fibroblast growth factor mimic small-molecule compound boosts functional recovery after spinal cord injury | PLOS One [journals.plos.org]
- 2. Systemic treatment with a novel basic fibroblast growth factor mimic small-molecule compound boosts functional recovery after spinal cord injury | PLOS One [journals.plos.org]
- 3. Systemic treatment with a novel basic fibroblast growth factor mimic small-molecule compound boosts functional recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
SUN13837: A Novel Neurotrophic Agent for Acute Spinal Cord Injury
A Technical Whitepaper on the Discovery and Development of SUN13837
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule, orally active, and blood-brain barrier-penetrant modulator of the fibroblast growth factor receptor (FGFR). It was developed as a mimic of basic fibroblast growth factor (bFGF) to harness the neuroprotective and neuroregenerative properties of bFGF while avoiding its mitogenic side effects. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound for the treatment of acute spinal cord injury (ASCI).
Discovery and Rationale
The development of this compound was based on the therapeutic potential of bFGF in neuronal injury. bFGF is known to promote the survival of neurons and enhance axonal growth. However, its clinical utility is limited by its protein nature and its potential to stimulate unwanted cell proliferation. The goal was to create a small molecule that could mimic the beneficial neurotrophic effects of bFGF by interacting with its receptors, specifically FGFRs, but without inducing cell proliferation. This compound was identified through a screening process aimed at discovering compounds that could trigger intracellular tyrosine phosphorylation of the FGF receptor, a key step in initiating the downstream signaling cascade responsible for neuroprotection and axonal outgrowth.
Mechanism of Action
This compound is proposed to exert its therapeutic effects by binding to and activating FGF receptors, leading to the phosphorylation of the intracellular tyrosine kinase domain of FGFR-1. This initiates a cascade of downstream signaling events that are crucial for neuronal survival and axonal growth. Unlike its natural counterpart, bFGF, this compound is designed to selectively promote neurotrophic pathways without stimulating cell proliferation, offering a more targeted and potentially safer therapeutic approach. The molecule is highly lipid-soluble, which facilitates its administration via peripheral intravenous injection and allows it to penetrate the blood-brain barrier.
Caption: Proposed signaling pathway of this compound.
Preclinical Development
In Vitro Studies
This compound has demonstrated both neuroprotective and axonal outgrowth properties in in vitro studies. Experimental evidence shows that it can protect neurons from glutamate-induced excitotoxicity. Furthermore, in cultured neurons, this compound promotes neurite outgrowth, a key process in neural regeneration.
In Vivo Studies
Preclinical evaluation of this compound in animal models of spinal cord injury has shown promising results. In a rat model of severe contusive spinal cord injury, systemic administration of this compound resulted in statistically significant functional recovery compared to placebo.
Table 1: Preclinical Efficacy of this compound in a Rat Model of Spinal Cord Injury
| Treatment Group | N | Basso, Beattie, and Bresnahan (BBB) Score (8 weeks post-injury) |
| Vehicle | 11-12 | ~8 |
| This compound (1 mg/kg) | 11-12 | Significantly higher than vehicle (p<0.05) |
Note: Data extracted from published figures. Exact mean values were not provided in the source text.
Pharmacokinetics
Preclinical pharmacokinetic studies in rats have shown that this compound has good bioavailability (>50%) and rapidly distributes to the brain.
Clinical Development: The ASCENT-ASCI Study
This compound was evaluated in a Phase 2, multicenter, randomized, double-blind, placebo-controlled clinical trial known as the ASCENT-ASCI study (NCT01502631). The study aimed to assess the efficacy and safety of this compound in patients with acute cervical spinal cord injury.
Study Design
Patients with acute cervical spinal cord injury (AIS A, B, or C) were randomized within 12 hours of injury to receive either this compound (1 mg/kg/day) or a matching placebo intravenously for 7 to 28 days.
Caption: Workflow of the ASCENT-ASCI Phase 2 clinical trial.
Clinical Trial Results
The ASCENT-ASCI study did not meet its primary endpoint, which was the mean total score on the Spinal Cord Independence Measure (SCIM) III at Week 16. However, the study showed some encouraging trends favoring this compound treatment.
Table 2: Key Efficacy Outcomes of the ASCENT-ASCI Study at Week 16
| Outcome Measure | Placebo Group | This compound Group | p-value |
| Primary Endpoint | |||
| Mean Total SCIM III Score | - | - | 0.4912 |
| Secondary Endpoints | |||
| Mean Change from Baseline in Upper Extremity Motor Score (UEMS) | 4.95 | 9.92 | 0.0347 |
| Combined SCIM III Self-Care and Mobility Subscales | - | - | 0.3951 |
Note: Specific mean values for the primary endpoint were not detailed in the provided search results.
A key finding was a statistically significant improvement in the Upper Extremity Motor Score (UEMS) for patients treated with this compound compared to placebo. The largest treatment effect was observed in the subgroup of patients with AIS B and C injuries.
Table 3: Change from Baseline in UEMS at Week 16 by AIS Strata
| AIS Strata | Placebo Group (Mean Change) | This compound Group (Mean Change) |
| AIS B and C | 6.86 | 25.40 |
No significant safety concerns were raised by the independent data safety monitoring board. Pharmacokinetic modeling from the study suggested that a lower dose might be considered in future evaluations.
Experimental Protocols
In Vivo Model of Spinal Cord Injury
A standardized rat model of contusive spinal cord injury is used to evaluate the in vivo efficacy of neuroprotective compounds.
Protocol Summary:
-
Animal Model: Adult female rats are typically used.
-
Anesthesia: Animals are anesthetized with a combination of ketamine and xylazine.
-
Surgical Procedure: A laminectomy is performed at the thoracic level (e.g., T9-T10) to expose the spinal cord.
-
Injury Induction: A contusion injury is induced using a standardized impactor device (e.g., Infinite Horizon Impactor) with a defined force (e.g., 200 kdyn).
-
Treatment Administration: this compound or vehicle is administered intravenously at a specified time point post-injury (e.g., 90 minutes) and continued for a defined duration (e.g., daily for 10 days).
-
Functional Assessment: Locomotor function is assessed at regular intervals using a standardized scale, such as the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.
-
Histological Analysis: At the end of the study, spinal cord tissue is collected for histological analysis to assess tissue sparing, axonal regeneration, and cellular responses to the treatment.
In Vitro Neuroprotection Assay (Glutamate Excitotoxicity)
This assay is used to assess the ability of a compound to protect neurons from cell death induced by excessive glutamate (B1630785) exposure.
Protocol Summary:
-
Cell Culture: Primary cortical neurons or a suitable neuronal cell line (e.g., HT22) are cultured in multi-well plates.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle for a specified period.
-
Glutamate Insult: A neurotoxic concentration of glutamate is added to the culture medium to induce excitotoxicity.
-
Viability Assessment: After a defined incubation period (e.g., 24 hours), cell viability is measured using a standard assay, such as the MTT or resazurin (B115843) reduction assay.
-
Data Analysis: The protective effect of this compound is quantified by comparing the viability of treated cells to that of vehicle-treated and glutamate-only treated cells.
Conclusion
This compound is a promising small-molecule neurotrophic agent that has demonstrated preclinical efficacy in a rigorous model of spinal cord injury. Its mechanism of action, targeting the FGF receptor signaling pathway to promote neuroprotection and axonal outgrowth without inducing cell proliferation, represents a targeted and potentially safer approach to treating acute spinal cord injury. While the Phase 2 ASCENT-ASCI study did not meet its primary endpoint, the statistically significant improvement in upper extremity motor function, particularly in patients with less severe injuries, provides a strong rationale for further investigation. Future studies may explore alternative dosing regimens and patient populations to optimize the therapeutic potential of this compound for this devastating condition.
SUN13837: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
SUN13837 is a synthetic, orally active, and blood-brain barrier penetrating small molecule that acts as a potent modulator of the Fibroblast Growth Factor Receptor (FGFR). It has demonstrated significant neuroprotective and neuroregenerative properties in preclinical studies, positioning it as a promising therapeutic candidate for neurodegenerative diseases and acute neuronal injury, particularly spinal cord injury. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound.
Chemical Structure and Physicochemical Properties
This compound is a heterocyclic pyrimidine (B1678525) derivative. Its structure and key physicochemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | Not available in public sources | - |
| CAS Number | 1080650-67-4 | [1] |
| Chemical Formula | C21H29N5O | [1] |
| Molecular Weight | 383.49 g/mol | [1] |
| SMILES | Not available in public sources | - |
| Appearance | Crystalline solid | [2] |
| Solubility | Highly lipid-soluble | [2] |
| Soluble in DMSO | General laboratory knowledge | |
| Sparingly soluble in ethanol | General laboratory knowledge | |
| Insoluble in water | General laboratory knowledge | |
| pKa | Not available in public sources | - |
| logP | Not available in public sources | - |
Mechanism of Action: FGFR Signaling
This compound functions as a mimetic of basic fibroblast growth factor (bFGF), a potent neurotrophic factor.[3] It exerts its effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), which are transmembrane tyrosine kinases.[1][4] This activation triggers a cascade of downstream intracellular signaling pathways crucial for neuronal survival, proliferation, and differentiation.[4][5]
The primary signaling pathways activated by this compound through FGFR include:
-
RAS-MAPK Pathway: This pathway is central to cell proliferation, differentiation, and survival.[4][6]
-
PI3K-Akt Pathway: This pathway is a critical regulator of cell survival, growth, and apoptosis.[4][5][6]
-
PLCγ-PKC Pathway: This pathway is involved in various cellular processes, including cell growth, differentiation, and neurotransmitter release.[4][6]
The activation of these pathways ultimately leads to the neuroprotective and neuroregenerative effects observed with this compound treatment.
Caption: this compound Signaling Pathway.
Experimental Protocols
The following are generalized protocols based on methodologies reported in preclinical studies of this compound. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
In Vitro Neuroprotection Assay
This protocol outlines a general method for assessing the neuroprotective effects of this compound against excitotoxicity in primary neuronal cultures.
Caption: In Vitro Neuroprotection Workflow.
Methodology:
-
Cell Culture: Plate primary cortical or hippocampal neurons in appropriate culture medium.
-
This compound Treatment: After 24-48 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO). Incubate for 24 hours.
-
Induce Excitotoxicity: Add an excitotoxic agent such as glutamate (e.g., 100 µM) or NMDA (e.g., 50 µM) to the culture wells.
-
Incubation: Incubate the cells for 24 hours.
-
Assess Viability: Measure cell viability using a standard method such as the MTT assay (measuring mitochondrial activity) or LDH assay (measuring membrane integrity).
-
Data Analysis: Compare the viability of neurons treated with this compound to vehicle-treated controls.
In Vivo Model of Spinal Cord Injury (SCI)
This protocol describes a general workflow for evaluating the therapeutic efficacy of this compound in a rodent model of SCI.
Caption: In Vivo Spinal Cord Injury Workflow.
Methodology:
-
Animal Model: Utilize an established rodent model of spinal cord injury, such as a thoracic contusion injury.
-
Drug Administration: Administer this compound intravenously at a dose of 1 mg/kg/day or a matching placebo.[4] The first dose is typically administered within 12 hours of injury.[4]
-
Treatment Regimen: Continue daily administration for a period of 7 to 28 days.[4]
-
Behavioral Testing: Assess locomotor function at regular intervals (e.g., weekly) using a standardized scale such as the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.
-
Histological Analysis: At the end of the study, euthanize the animals and perform histological analysis of the spinal cord tissue to assess neuronal survival, axonal sprouting, and glial scarring.
Conclusion
This compound is a promising small molecule with a well-defined mechanism of action centered on the activation of FGFR signaling pathways. Its demonstrated neuroprotective and neuroregenerative properties in preclinical models warrant further investigation for its therapeutic potential in a range of neurological disorders. The experimental protocols provided herein offer a foundation for researchers to further explore the efficacy and underlying mechanisms of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 6. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of SUN13837 for Spinal Cord Injury: A Technical Overview
A Deep Dive into the Neuroprotective and Neuroregenerative Potential of a Novel bFGF Mimetic
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUN13837 is a small molecule compound designed to mimic the neurotrophic and neuroregenerative properties of basic fibroblast growth factor (bFGF) without inducing the problematic cell proliferation associated with bFGF.[1][2] Preclinical research has explored its potential as a therapeutic agent for acute spinal cord injury (SCI), focusing on its ability to protect neurons from secondary injury cascades and to promote axonal growth, ultimately leading to functional recovery. This technical guide synthesizes the key preclinical findings, experimental methodologies, and elucidated signaling pathways from in vitro and in vivo studies to provide a comprehensive resource for the scientific community.
Core Mechanism of Action
This compound exerts its biological effects by acting as a functional mimic of bFGF. It is understood to bind to and activate Fibroblast Growth Factor Receptors (FGFRs), particularly FGFR-1, initiating downstream signaling cascades that are crucial for neuronal survival and neurite outgrowth.[1][2] A key differentiator from bFGF is its lack of proliferative effects on non-neuronal cells, a significant advantage for a therapeutic agent in the context of SCI where glial scarring can be a major impediment to recovery.[1]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from preclinical studies of this compound in models of spinal cord injury and related neuronal assays.
Table 1: In Vivo Efficacy in a Rat Model of Spinal Cord Injury
| Outcome Measure | Treatment Group | Result | Time Point | Statistical Significance |
| Locomotor Recovery (BBB Score) | Vehicle | ~7 | 8 weeks post-injury | - |
| This compound (1 mg/kg) | ~11 | 8 weeks post-injury | p < 0.05 vs. vehicle | |
| Motor Evoked Potential (MEP) Latency | Vehicle | ~10.5 ms | 12-13 weeks post-injury | - |
| This compound (1 mg/kg) | ~8.5 ms | 12-13 weeks post-injury | p < 0.05 vs. vehicle | |
| Serotonergic Axon Regeneration (% 5-HT positive area 4mm distal to epicenter) | Vehicle | ~0.2% | - | - |
| This compound (1 mg/kg) | ~0.6% | - | p < 0.05 vs. vehicle |
Data synthesized from a rat contusion model of spinal cord injury.[3]
Table 2: In Vitro Neurotrophic and Neuroprotective Effects
| Assay | Treatment Group | Result | Statistical Significance |
| Neurite Outgrowth (Primary Hippocampal Neurons) | Vehicle (Control) | Baseline | - |
| This compound (3 µM) | ~1.8-fold increase vs. control | p < 0.001 vs. control | |
| bFGF (3 ng/ml) | ~1.8-fold increase vs. control | p < 0.001 vs. control | |
| Neuroprotection against Glutamate-induced Cell Death | Glutamate only | ~50% cell viability | - |
| Glutamate + this compound (3 µM) | ~90% cell viability | p < 0.01 vs. Glutamate only | |
| Glutamate + bFGF (10 ng/ml) | ~90% cell viability | p < 0.01 vs. Glutamate only |
Data from primary rat hippocampal neuron cultures.[1][4][5]
Table 3: Cell Proliferation Assays
| Cell Line | Treatment Group | Result (Fold change in BrdU incorporation vs. control) |
| SW1353 (Human chondrosarcoma) | This compound (10 µM) | No significant change |
| bFGF (10 ng/ml) | ~3.5-fold increase | |
| Swiss 3T3 (Mouse fibroblast) | This compound (10 µM) | No significant change |
| bFGF (10 ng/ml) | ~2.5-fold increase |
These results highlight this compound's lack of proliferative activity compared to bFGF.[1]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound initiates a signaling cascade by binding to FGFR-1, leading to the phosphorylation of its intracellular tyrosine kinase domain. This activation diverges into pathways that promote neuroprotection and neurite outgrowth, while avoiding pathways that lead to cell cycle progression.
References
- 1. Systemic treatment with a novel basic fibroblast growth factor mimic small-molecule compound boosts functional recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast growth factors in the management of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systemic treatment with a novel basic fibroblast growth factor mimic small-molecule compound boosts functional recovery after spinal cord injury | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
SUN13837: A Novel Small Molecule Mimicking the Neuroprotective and Neuroregenerative Activities of Basic Fibroblast Growth Factor (bFGF) without Mitogenic Effects
Audience: Researchers, scientists, and drug development professionals.
Abstract: Basic fibroblast growth factor (bFGF) is a potent neurotrophic factor with significant therapeutic potential for neuronal protection and regeneration. However, its clinical application is hampered by undesirable side effects, primarily stemming from its mitogenic activity, which can lead to inflammation and glial scar formation. SUN13837 is a novel, orally bioavailable small molecule designed to mimic the beneficial neurotrophic properties of bFGF while circumventing its proliferative effects. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols, and visualizing its signaling pathways.
Core Mechanism of Action
This compound was identified through a screening process for compounds that enhance the intracellular tyrosine phosphorylation of the Fibroblast Growth Factor Receptor (FGFR).[1][2] It selectively activates downstream signaling pathways associated with the neuroprotective and neurite outgrowth-promoting effects of bFGF.[1] A critical distinction is that this compound does not induce the cell proliferation pathways that are also activated by bFGF, thereby offering a more targeted therapeutic approach.[1][2]
The primary mechanism involves the activation of FGFR-1, a key receptor for bFGF in neurons.[1] By stimulating the cytosolic tyrosine kinase domain of FGFR-1, this compound triggers a cascade of intracellular signaling events that promote neuronal survival and axonal growth.[1] This targeted action allows this compound to exert the desirable pharmacological activities of bFGF while avoiding its proliferative liabilities.[1] Furthermore, this compound is a lipid-soluble small molecule capable of penetrating the blood-brain barrier, a significant advantage over the macromolecular bFGF.[3][4][5]
Caption: Signaling pathway of this compound vs. bFGF.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies comparing the activity of this compound and bFGF.
Table 1: Comparative Effects on Neurite Outgrowth in Rat Hippocampal Neurons
| Compound | Concentration | Mean Neurite Length (relative to control) | p-value |
|---|---|---|---|
| Control (Vehicle) | - | 1.0 | - |
| This compound | 0.3 µM | ~1.4 | < 0.001 |
| This compound | 1.0 µM | ~1.6 | < 0.001 |
| This compound | 3.0 µM | ~1.8 | < 0.001 |
| bFGF | 3 ng/ml | ~1.8 | < 0.001 |
(Data adapted from figures in[1][6][7])
Table 2: Neuroprotective Effects Against Glutamate-Induced Neuronal Death
| Treatment | Condition | Cell Viability (% of control) |
|---|---|---|
| Control | No Glutamate (B1630785) | 100% |
| Vehicle | + Glutamate | ~50% |
| This compound (10 µM) | + Glutamate | ~85% |
| bFGF (10 ng/ml) | + Glutamate | ~90% |
| This compound + PD166866 * | + Glutamate | ~55% |
(Data estimated from graphical representations in[1][2][7]) *PD166866 is a specific inhibitor of FGFR-1 tyrosine kinase, demonstrating the effect is FGFR-1 mediated.
Table 3: Comparative Effects on Cell Proliferation (BrdU Incorporation)
| Compound | Cell Line | Concentration | Proliferation Rate (% of control) | p-value |
|---|---|---|---|---|
| This compound | SW1353 | 10 µM | ~100% | Not Significant |
| bFGF | SW1353 | 10 ng/ml | ~250% | < 0.001 |
| This compound | Swiss 3T3 | 10 µM | ~100% | Not Significant |
| bFGF | Swiss 3T3 | 10 ng/ml | ~350% | < 0.001 |
(Data adapted from[8])
Table 4: Phase 2 Clinical Trial Results in Acute Spinal Cord Injury (ASCI) - ASCENT-ASCI Study
| Parameter (Change from Baseline at Week 16) | This compound (1 mg/kg/day) | Placebo | Difference | p-value |
|---|---|---|---|---|
| Total SCIM III Score | 38.14 | 33.60 | 4.54 | 0.4912 |
| UEMS of ISNCSCI | 9.92 | 4.95 | 4.97 | 0.0347 |
| Total Motor Score of ISNCSCI | 16.58 | 14.07 | 2.51 | 0.6719 |
(Data sourced from[4][9]) UEMS: Upper Extremity Motor Score; ISNCSCI: International Standards for Neurological Classification of Spinal Cord Injury; SCIM: Spinal Cord Independence Measure.
Detailed Experimental Protocols
The following are methodologies for key experiments used to characterize this compound's activity.
Neurite Outgrowth Assay
This assay quantifies the effect of compounds on the extension of neurites from cultured neurons.
-
Cell Culture: Primary hippocampal neurons are harvested from rat embryos and plated on poly-L-lysine-coated plates.
-
Treatment: After a period of stabilization, cultured neurons are treated with vehicle control, various concentrations of this compound (e.g., 0.3, 1, 3 µM), or bFGF (e.g., 3 ng/ml).
-
Incubation: Cells are incubated for a defined period (e.g., 72 hours) to allow for neurite extension.
-
Imaging: Cells are fixed and stained. Photomicrographs are captured using an automated imaging system such as the IN Cell Analyzer 1000.
-
Quantification: Neurite length per cell body is measured using a neurite outgrowth detection software module. Data are typically expressed as the mean ± SEM.[1][6]
Caption: Experimental workflow for the neurite outgrowth assay.
Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
This assay measures the ability of a compound to protect neurons from cell death induced by glutamate.
-
Cell Culture: Primary cultures of rat hippocampal neurons are established as described above.
-
Induction of Injury: Neuronal cell death is induced by exposing the cultures to a toxic concentration of glutamate.
-
Treatment: Cells are co-treated with glutamate and either vehicle control, this compound, or bFGF. To confirm mechanism, a separate group is treated with the compound plus an FGFR-1 inhibitor (e.g., 10 µM PD166866).[1][7]
-
Incubation: Cells are incubated for a specified duration (e.g., 24 hours).
-
Viability Measurement: Cell viability is assessed using a metabolic assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) staining method, which measures mitochondrial activity.[2] The absorbance is read on a plate reader.
-
Data Analysis: Viability is expressed as a percentage relative to untreated control cells.
FGFR-1 Tyrosine Phosphorylation Assay
This assay determines if a compound activates the FGFR-1 receptor by inducing its phosphorylation.
-
Cell Line: L6 cells (rat myoblasts) transfected to express human FGFR-1 are used. Wild-type L6 cells serve as a negative control.[1][7]
-
Treatment: Cells are treated with vehicle, this compound, or bFGF for a short period (e.g., 10 minutes).
-
Fixation and Staining: Cells are fixed, permeabilized, and immunostained with a primary antibody that specifically recognizes phosphorylated tyrosine residues (e.g., a total phospho-tyrosine antibody).[7] A fluorescently labeled secondary antibody is then applied.
-
Imaging and Quantification: The intensity of the fluorescence signal, which corresponds to the level of intracellular protein tyrosine phosphorylation, is quantified using an imaging system.[1][7]
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Lines: Proliferative non-neuronal cell lines such as human chondrosarcoma cells (SW1353) and mouse embryonic fibroblasts (Swiss 3T3) are used.[8]
-
Treatment: Cells are cultured in the presence of vehicle, this compound, or bFGF for a set period (e.g., 24 hours).
-
BrdU Labeling: 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic nucleoside analog of thymidine, is added to the culture medium. Proliferating cells incorporate BrdU into their newly synthesized DNA.
-
Detection: Cells are fixed, and the incorporated BrdU is detected using a specific anti-BrdU antibody in an ELISA-like format.
-
Quantification: The amount of incorporated BrdU is measured by reading the absorbance on a microplate reader. Data are expressed as a percentage of the control group.[8]
Caption: Logical flow of this compound's selective bioactivity.
Conclusion
This compound represents a significant advancement in the development of neurotrophic therapies. By successfully decoupling the neuroregenerative and neuroprotective actions of bFGF from its mitogenic activity, this compound offers a promising therapeutic profile.[1][2] Preclinical data robustly demonstrate its ability to promote neurite outgrowth and protect neurons from excitotoxic insults at efficacy levels comparable to bFGF, while completely avoiding the induction of non-neuronal cell proliferation.[1][8] Although a Phase 2 clinical trial for acute spinal cord injury did not meet its primary endpoint, a statistically significant improvement in upper extremity motor function was observed, warranting further investigation.[4][9] Its properties as an orally bioavailable, blood-brain barrier-penetrant small molecule further enhance its potential for treating a range of neurological conditions, including spinal cord injury and other neurodegenerative diseases.[1][3][10]
References
- 1. Systemic treatment with a novel basic fibroblast growth factor mimic small-molecule compound boosts functional recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. SUN-13837 I CAS#: 1080650-67-4 I FGFR (fibroblast growth factor receptor) modulator I InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Systemic treatment with a novel basic fibroblast growth factor mimic small-molecule compound boosts functional recovery after spinal cord injury | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound in Treatment of Acute Spinal Cord Injury, the ASCENT-ASCI Study, Clinical Neurology and Neuroscience, Science Publishing Group [sciencepublishinggroup.com]
- 10. medchemexpress.com [medchemexpress.com]
Methodological & Application
SUN13837 Experimental Protocols for In Vitro Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
SUN13837 is an orally active, potent, and blood-brain barrier-penetrant modulator of the Fibroblast Growth Factor Receptor (FGFR). Identified as a mimic of basic fibroblast growth factor (bFGF), this compound has demonstrated significant neuroprotective and neurotrophic activities in preclinical studies. These properties make it a promising candidate for the research and development of therapeutics for neurodegenerative diseases and nerve injuries. This document provides detailed protocols for key in vitro experiments to assess the efficacy and mechanism of action of this compound, including neuroprotection, neurite outgrowth, and FGFR signaling pathway activation. Quantitative data from representative studies are summarized to guide researchers in their experimental design and data interpretation.
Neuroprotection Assays
Assessment of Cell Viability
A fundamental method to evaluate the neuroprotective effects of this compound is to measure its ability to mitigate toxin-induced cell death in neuronal cell cultures. A common approach involves inducing cytotoxicity with a neurotoxin and quantifying cell viability using a metabolic assay such as the AlamarBlue™ assay.
Protocol: Neuroprotection against Oxidative Stress in SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C and 5% CO₂.
-
Plating: Seed the cells in 96-well plates at a density of 1.5 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Serum Starvation: After 24 hours, replace the medium with serum-free DMEM to synchronize the cells.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known neuroprotective agent).
-
-
Induction of Cytotoxicity: Introduce a neurotoxin, such as 6-hydroxydopamine (6-OHDA) at a final concentration of 50 µM, to all wells except the untreated control, and incubate for an additional 24 hours.
-
Cell Viability Assessment (AlamarBlue™ Assay):
-
Add AlamarBlue™ reagent (10% of the culture volume) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Generate a concentration-response curve to determine the EC₅₀ value of this compound for neuroprotection.
-
Quantitative Data for Neuroprotection
While specific EC₅₀ values for this compound in neuroprotection assays are not yet widely published, the following table illustrates how such data would be presented.
| Assay Type | Cell Line | Neurotoxin | EC₅₀ (µM) | Max. Protection (%) |
| Oxidative Stress Model | SH-SY5Y | 6-OHDA | Data TBD | Data TBD |
| Excitotoxicity Model | Primary Cortical Neurons | Glutamate | Data TBD | Data TBD |
Data TBD: To be determined from experimental results.
Neurite Outgrowth Assay
This compound's neurotrophic properties can be quantified by its ability to promote neurite outgrowth in primary neurons or neuronal cell lines.
Protocol: Neurite Outgrowth in Primary Hippocampal Neurons
-
Cell Culture: Isolate and culture primary hippocampal neurons from embryonic day 18 (E18) rat pups on poly-L-lysine-coated coverslips or plates.
-
Treatment: After 24 hours in culture, treat the neurons with this compound at various concentrations (e.g., 0.1, 1, 3, 10 µM) or with a vehicle control. bFGF can be used as a positive control.
-
Incubation: Culture the neurons for an additional 48-72 hours to allow for neurite extension.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
Quantitative Data for Neurite Outgrowth
A study has shown that this compound promotes neurite outgrowth in primary rat hippocampal neurons.[1]
| Treatment | Concentration (µM) | Mean Neurite Length (µm ± SEM) | Fold Change vs. Control | p-value |
| Vehicle Control | - | Value from study | 1.0 | - |
| This compound | 3 | Value from study | >1.5 | < 0.001 |
| bFGF | Positive Control | Value from study | >1.5 | < 0.001 |
Specific mean neurite length values are to be extracted from the source publication's graphical data.
FGFR Signaling Pathway Activation
As an FGFR modulator, this compound is expected to activate downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and PLCγ pathways. This can be assessed by measuring the phosphorylation of key proteins in these cascades using Western blotting.
Protocol: Western Blot Analysis of FGFR Pathway Activation
-
Cell Culture and Serum Starvation: Culture a suitable cell line (e.g., PC12 or primary neurons) to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.
-
Treatment: Treat the cells with this compound at various concentrations and for different time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of target proteins (p-FGFR, p-Akt, p-ERK, p-PLCγ).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To confirm equal protein loading, strip the membrane and re-probe with antibodies for the total forms of the proteins (Total FGFR, Total Akt, Total ERK, Total PLCγ) and a loading control (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Expected Quantitative Data for Signaling Pathway Activation
The following table illustrates the expected format for presenting quantitative Western blot data.
| Target Protein | Treatment Concentration (µM) | Fold Change in Phosphorylation (vs. Control) |
| p-FGFR (Tyr653/654) | 1 | Data TBD |
| 10 | Data TBD | |
| p-Akt (Ser473) | 1 | Data TBD |
| 10 | Data TBD | |
| p-ERK1/2 (Thr202/Tyr204) | 1 | Data TBD |
| 10 | Data TBD | |
| p-PLCγ (Tyr783) | 1 | Data TBD |
| 10 | Data TBD |
Data TBD: To be determined from densitometric analysis of Western blot bands.
Visualizations of Experimental Workflows and Signaling Pathways
To aid in the conceptual understanding of the experimental procedures and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for the in vitro neuroprotection assay.
Caption: Workflow for the in vitro neurite outgrowth assay.
Caption: Simplified FGFR signaling pathways activated by this compound.
References
Application Notes and Protocols for SUN13837 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUN13837 is an orally active, small molecule modulator of the Fibroblast Growth Factor Receptor (FGFR) that readily penetrates the blood-brain barrier.[1] It acts as a mimic of basic fibroblast growth factor (bFGF), exerting neuroprotective and neurite outgrowth-promoting effects without the associated cell proliferation that can lead to adverse effects like inflammation and glial scar formation.[1] These properties make this compound a promising candidate for the research and development of therapeutics for various neurodegenerative diseases and neuronal injuries.[1]
These application notes provide detailed protocols for the use of this compound in primary neuron cultures, focusing on its neuroprotective and neurite outgrowth-promoting activities.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Neurite Outgrowth in Primary Rat Hippocampal Neurons
| Concentration of this compound | Mean Neurite Length per Cell Body (relative to control) |
| 0.1 µM | Significantly increased |
| 1 µM | Significantly increased |
| 3 µM | Significantly increased (equivalent to 3 ng/mL bFGF) |
Data summarized from in vitro studies on primary rat hippocampal neurons.[1]
Table 2: Recommended Parameters for Investigating Neuroprotective Effects of this compound
| Parameter | Recommended Range/Value | Notes |
| Primary Neuron Type | Hippocampal or Cortical Neurons | This compound has shown effects in hippocampal neurons.[1] |
| Glutamate (B1630785) Concentration | 100 - 250 µM | To induce excitotoxicity. The optimal concentration should be determined empirically for the specific neuron type and culture conditions. |
| This compound Concentration Range | 0.1 - 10 µM | Based on effective concentrations for neurite outgrowth. A dose-response study is recommended. |
| Pre-incubation with this compound | 1 - 24 hours | To allow for the compound to exert its protective effects before the insult. |
| Glutamate Exposure Duration | 15 minutes - 24 hours | The duration will depend on the glutamate concentration and the desired severity of the insult. |
| Assessment Time-point | 24 - 48 hours post-glutamate exposure | To allow for the development of neuronal death. |
Signaling Pathway
This compound exerts its effects by activating the Fibroblast Growth Factor Receptor (FGFR), primarily FGFR-1 in neurons.[1] This activation triggers a cascade of intracellular signaling pathways that are crucial for neuronal survival and growth.
Caption: this compound signaling pathway in neurons.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve the appropriate mass of this compound powder in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) or sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Note: When preparing working concentrations, ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally ≤ 0.1% (v/v), to avoid solvent-induced cytotoxicity.
Primary Neuron Culture Protocol (Rat Hippocampal or Cortical)
This protocol is a general guideline and may need to be optimized for specific experimental needs.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18 for hippocampal, E17-18 for cortical)
-
Dissection medium (e.g., Hibernate-A)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Enzyme inhibitor solution
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
-
Standard cell culture equipment
Protocol:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the embryonic hippocampi or cortices in ice-cold dissection medium.
-
Mince the tissue and incubate in the enzyme solution at 37°C for the recommended time (e.g., 15-30 minutes).
-
Stop the digestion by adding the enzyme inhibitor solution.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at the desired density onto coated culture vessels.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 3-4 days.
Caption: Workflow for primary neuron culture.
Neurite Outgrowth Assay
Protocol:
-
Culture primary neurons as described above for 3-4 days in vitro (DIV).
-
Prepare serial dilutions of this compound in pre-warmed plating medium to achieve final concentrations of 0.1, 1, and 3 µM. Include a vehicle control (DMSO at the same final concentration) and a positive control (e.g., 3 ng/mL bFGF).
-
Replace the existing medium with the medium containing the different treatments.
-
Incubate the neurons for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Immunostain the neurons for a neuronal marker (e.g., β-III tubulin or MAP2) and a nuclear marker (e.g., DAPI).
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify neurite length and branching using appropriate image analysis software.
Caption: Workflow for the neurite outgrowth assay.
Neuroprotection Assay against Glutamate-Induced Excitotoxicity
Protocol:
-
Culture primary neurons as described above for 7-10 DIV to allow for mature synapse formation.
-
Prepare working solutions of this compound in pre-warmed plating medium at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control.
-
Pre-incubate the neurons with the this compound solutions or vehicle for 1-24 hours.
-
Prepare a stock solution of L-glutamic acid in a suitable buffer.
-
Induce excitotoxicity by adding glutamate to the culture medium to a final concentration of 100-250 µM. Leave the untreated control wells with fresh medium.
-
Incubate for the desired duration (e.g., 15 minutes to 24 hours).
-
Remove the glutamate-containing medium and replace it with fresh, pre-warmed plating medium.
-
Incubate the cultures for an additional 24-48 hours.
-
Assess neuronal viability using a suitable assay, such as the MTT assay, LDH release assay, or by counting viable neurons after staining with a live/dead cell stain (e.g., Calcein-AM/Ethidium Homodimer-1).
Caption: Workflow for the neuroprotection assay.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. Always adhere to institutional guidelines and safety protocols when working with chemical compounds and primary cell cultures.
References
Application Notes and Protocols: SUN13837 in Rat Spinal Cord Injury Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: SUN13837 is a small molecule, orally bioavailable modulator of the fibroblast growth factor receptor (FGFR).[1] It acts as a mimic of basic fibroblast growth factor (bFGF), promoting neuroprotection and neurite outgrowth, which are crucial for recovery following spinal cord injury (SCI).[2][3][4] A significant advantage of this compound is that it does not induce the cell proliferation associated with bFGF, thereby avoiding potential side effects like inflammation and glial scar formation.[2] Preclinical studies in rat models of SCI have demonstrated that systemic administration of this compound enhances functional recovery, supporting its potential as a therapeutic agent for acute SCI.[2][3] These notes provide a comprehensive overview of the dosage, administration, and experimental protocols for using this compound in a rat contusion model of spinal cord injury.
Mechanism of Action
This compound exerts its neuroprotective and neuroregenerative effects by activating intracellular signaling pathways downstream of the FGF receptor 1 (FGFR-1).[2] Unlike its protein counterpart, bFGF, this compound is a small, lipid-soluble molecule that can be administered systemically and is expected to penetrate the blood-brain barrier.[3][5] The compound mimics the beneficial properties of bFGF, such as promoting neuronal survival and axonal outgrowth, without stimulating the proliferation of non-neuronal cells.[2][4] This selective activity makes it a promising candidate for treating neurological damage.
Data Presentation: Dosage and Efficacy
Quantitative data from preclinical studies are summarized below. The tables detail the administration parameters and the observed efficacy in a rat spinal cord injury model.
Table 1: this compound Dosage and Administration in Rat SCI Model
| Parameter | Description | Source |
|---|---|---|
| Dosage | 0.3 mg/kg and 1 mg/kg | [2] |
| Administration Route | Intravenous (IV) via the tail vein | [2] |
| Volume | 1 ml/kg | [2] |
| Timing of First Dose | 90 minutes or 12 hours post-contusion | [2] |
| Treatment Frequency | Once daily | [2] |
| Treatment Duration | 10 consecutive days |[2] |
Table 2: Summary of Efficacy for this compound in Rat SCI Model
| Dosage Group | Key Findings (at 8 weeks post-injury) | Significance (p-value) | Source |
|---|---|---|---|
| Vehicle Control | BBB score improved to approximately 8. | N/A | [2] |
| 0.3 mg/kg this compound | Increased BBB score compared to vehicle, but not statistically significant. | p = 0.118 | [2] |
| 1 mg/kg this compound | Significantly enhanced recovery of hindlimb motor function. BBB score exceeded 12. | p = 0.017 | [2] |
| 1 mg/kg this compound (12hr delay) | Significant recovery of motor function observed from 5 weeks onwards. | p = 0.025 |[2] |
Note: BBB (Basso, Beattie, and Bresnahan) locomotor rating scale scores range from 0 (complete paralysis) to 21 (normal locomotion).
Experimental Protocols
The following protocols are based on methodologies reported in preclinical studies of this compound.[2]
Protocol 1: Rat Spinal Cord Contusion Injury
-
Animal Preparation:
-
Use adult female Wistar rats (or other appropriate strain).
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., sodium pentobarbital, isoflurane).
-
Shave and sterilize the surgical area over the thoracic spine.
-
-
Surgical Procedure:
-
Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.
-
Stabilize the spine using vertebral clamps.
-
Induce a moderate contusion injury using a standardized impactor device (e.g., Infinite Horizon Impactor). The impact force should be calibrated to produce a consistent level of injury resulting in complete hindlimb paralysis.
-
Following the impact, carefully remove the impactor.
-
-
Post-Operative Care:
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics and antibiotics as per institutional guidelines.
-
Provide manual bladder expression twice daily until bladder function returns.
-
House rats in a controlled environment with easy access to food and water.
-
Protocol 2: this compound Administration
-
Drug Preparation:
-
Prepare this compound solution or vehicle control. The specific vehicle composition should be documented.
-
Prepare solutions for intravenous injection at concentrations of 0.3 mg/ml and 1 mg/ml to achieve the target dosages of 0.3 mg/kg and 1 mg/kg in a 1 ml/kg injection volume.
-
-
Administration:
-
Administer the first dose of this compound or vehicle at the designated time point (e.g., 90 minutes or 12 hours) post-injury.
-
Perform intravenous administration via the tail vein.
-
Continue administration once daily for a total of 10 days.
-
Monitor animals for any adverse reactions following injection.
-
Protocol 3: Behavioral Assessment (BBB Locomotor Scale)
-
Testing Environment:
-
Use an open-field testing arena.
-
Allow rats to acclimate to the testing environment before scoring begins.
-
-
Scoring Procedure:
-
Two independent, blinded observers should score the animals to minimize bias.
-
Observe the rat's hindlimb movements for a period of 4-5 minutes.
-
Assign a score based on the Basso, Beattie, and Bresnahan (BBB) 21-point scale, which evaluates joint movement, stepping, coordination, and paw placement.
-
Conduct behavioral testing at regular intervals (e.g., weekly) for the duration of the study (e.g., 8 weeks).
-
Protocol 4: Histological and Electrophysiological Analysis
-
Motor Evoked Potentials (MEP):
-
At the study endpoint (e.g., 12-13 weeks), perform electrophysiological evaluation under anesthesia.
-
Stimulate the motor cortex and record MEPs from the hindlimb muscles to assess the functional integrity of the corticospinal tract.
-
-
Axonal Tracing:
-
To visualize axonal regeneration, inject an anterograde tracer (e.g., DiI) into the sensorimotor cortex weeks before the study endpoint.
-
This allows the tracer to be transported down the corticospinal tract axons.
-
-
Tissue Collection and Processing:
-
At the end of the study, deeply anesthetize the animals and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Carefully dissect the spinal cord segment containing the injury epicenter.
-
Post-fix the tissue in 4% PFA and then transfer to a sucrose (B13894) solution for cryoprotection.
-
Section the spinal cord tissue (e.g., longitudinally or coronally) on a cryostat.
-
-
Immunohistochemistry:
-
Stain tissue sections to assess specific markers of interest. For example, use an antibody against serotonin (B10506) (5-HT) to quantify the regeneration of descending serotonergic pathways, which are important for locomotion.[2]
-
Analyze the DiI-labeled sections to observe and quantify the extent of axonal extension through and around the injury site.[2]
-
Experimental Workflow
The diagram below outlines the typical workflow for a preclinical study evaluating this compound in a rat SCI model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Systemic treatment with a novel basic fibroblast growth factor mimic small-molecule compound boosts functional recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asubio Initiates Landmark Clinical Study in Spinal Cord Injury [prnewswire.com]
- 4. biospace.com [biospace.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for SUN13837 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUN13837 is a small molecule mimetic of basic fibroblast growth factor (bFGF) that has demonstrated neuroprotective and neuroregenerative properties. As a modulator of the Fibroblast Growth Factor Receptor (FGFR), this compound activates downstream signaling pathways crucial for neuronal survival and growth. Unlike the large protein bFGF, this compound is a highly lipid-soluble small molecule, facilitating its administration in experimental setups.[1] These characteristics make it a compound of significant interest for in vitro studies in neurodegenerative disease research and drug development.
This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, including neurite outgrowth, cell viability, and apoptosis assays.
Mechanism of Action
This compound acts as an agonist of the Fibroblast Growth Factor Receptor (FGFR). Upon binding to FGFR, it triggers the dimerization of the receptor and the autophosphorylation of its intracellular tyrosine kinase domains. This activation initiates a cascade of downstream signaling pathways, including:
-
RAS-MAPK Pathway: Promotes cell proliferation, differentiation, and survival.
-
PI3K-AKT Pathway: Plays a key role in cell survival, growth, and proliferation.
-
PLCγ Pathway: Involved in the regulation of intracellular calcium levels and protein kinase C (PKC) activation.
These pathways collectively contribute to the observed neuroprotective and neurite-promoting effects of this compound.
References
Application Notes and Protocols for Intravenous Administration of SUN13837 In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the intravenous administration of SUN13837 in a preclinical rat model of spinal cord injury, based on published in vivo efficacy studies. Additionally, the putative signaling pathway of this compound is outlined.
Introduction
This compound is a small molecule, highly lipid-soluble compound that acts as a mimic of basic fibroblast growth factor (bFGF).[1] It is under investigation for its neuroprotective and neuroregenerative properties, particularly in the context of acute spinal cord injury (SCI).[1][2] Preclinical studies in animal models of SCI have demonstrated that intravenous administration of this compound can enhance functional recovery, promote corticospinal neuron survival, and augment axonal regrowth.[1][2] The proposed mechanism of action involves binding to FGF receptors and activating downstream signaling pathways that support neuronal survival and growth.[1]
Quantitative Data Summary
The following table summarizes the quantitative data from a key preclinical study evaluating the efficacy of this compound in a rat model of spinal cord injury. The study assessed locomotor function using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.
| Treatment Group | Dose (mg/kg) | Administration Start Time Post-Injury | BBB Score at 8 Weeks (Mean ± SEM) | Statistical Significance (vs. Vehicle) |
| Vehicle | N/A | 90 minutes | ~10 | N/A |
| This compound | 0.3 | 90 minutes | ~11 | Not Significant (p = 0.118) |
| This compound | 1 | 90 minutes | >12 | Significant (p = 0.017) |
Data extracted from a study in a rat model of severe spinal cord contusion injury.[2]
Experimental Protocols
In Vivo Intravenous Administration of this compound in a Rat Model of Spinal Cord Injury
This protocol is based on a study that demonstrated significant functional recovery in rats following intravenous administration of this compound after a severe spinal cord injury.[2]
1. Animal Model
-
Species: Rat (Specific strain, age, and weight should be chosen based on the experimental design and institutional guidelines).
-
Model: Spinal Cord Contusion Injury. A severe contusion is induced at a specific thoracic level (e.g., using an impactor device with a defined force, such as 200 kdyn) under appropriate anesthesia and sterile surgical conditions.[2]
2. Materials and Reagents
-
This compound
-
Vehicle for injection (Note: The specific vehicle composition for this compound was not detailed in the primary preclinical study. As this compound is highly lipid-soluble, a suitable vehicle for poorly water-soluble compounds should be used. This may include excipients such as DMA, PG, and PEG-400, but would require validation for compatibility and safety.)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal restraint device
-
Warming lamp or pad
3. Preparation of Dosing Solution
-
On each day of dosing, prepare a fresh solution of this compound in the chosen vehicle.
-
Calculate the required amount of this compound and vehicle to achieve the desired final concentrations (e.g., 0.3 mg/mL and 1 mg/mL to deliver 0.3 mg/kg and 1 mg/kg in an administration volume of 1 mL/kg).
-
Ensure this compound is completely dissolved in the vehicle. Sonication may be used if necessary, ensuring the compound's stability.
4. Administration Procedure
-
Timing of First Dose: Initiate treatment at a defined time point post-injury. The cited study initiated administration at either 90 minutes or 12 hours after the contusion.[2]
-
Animal Preparation:
-
Weigh the animal to accurately calculate the dose volume.
-
Warm the animal's tail using a warming lamp or by immersing it in warm water to induce vasodilation of the lateral tail veins, which facilitates injection.
-
Place the animal in a suitable restraint device to minimize movement and stress.
-
-
Intravenous Injection (Tail Vein):
-
Identify one of the lateral tail veins.
-
Insert a sterile needle (bevel up) into the vein. Successful entry is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the calculated volume of the this compound solution or vehicle (1 mL/kg).[2]
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle, apply gentle pressure, and attempt the injection at a more proximal site on the tail.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Dosing Schedule:
-
Administer the drug or vehicle intravenously once daily for a total of 10 consecutive days.[2]
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Provide appropriate post-operative care as per institutional guidelines.
-
Conduct regular health monitoring and behavioral assessments (e.g., BBB score) at predetermined time points (e.g., weekly for 8 weeks).[2]
-
Visualizations
Experimental Workflow
Caption: Workflow for in vivo intravenous administration of this compound.
Putative Signaling Pathway of this compound
As a bFGF mimetic, this compound is thought to activate Fibroblast Growth Factor Receptors (FGFRs), leading to the initiation of several downstream signaling cascades that promote neuroprotection and neurite outgrowth.
Caption: Putative signaling pathway of this compound via FGFR activation.
References
Application Notes and Protocols: Assessing SUN13837 Efficacy in Animal Models of Neurotrauma
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUN13837 is an orally active and blood-brain barrier-penetrating small molecule that functions as a modulator of the fibroblast growth factor receptor (FGFR).[1] It has garnered interest as a potential therapeutic agent for neurodegenerative conditions and neurotrauma due to its neuroprotective and neurite outgrowth-promoting properties.[1][2] this compound acts as a mimic of basic fibroblast growth factor (bFGF), a protein known to support neuronal survival and regeneration, but critically, it does not induce the cell-proliferative activity associated with bFGF that can lead to undesirable effects like glial scar formation.[2][3]
These application notes provide a summary of the preclinical data on this compound's efficacy in animal models of neurotrauma and detailed protocols for its assessment. Based on available peer-reviewed literature, the primary focus of in vivo animal studies has been on spinal cord injury (SCI). While the compound's mechanism of action suggests potential applicability in traumatic brain injury (TBI), specific preclinical data in TBI animal models are not yet extensively published.
Mechanism of Action
This compound exerts its neuroprotective and neuro-regenerative effects by mimicking the beneficial actions of bFGF.[2] The proposed signaling cascade is initiated by the binding to and activation of Fibroblast Growth Factor Receptor 1 (FGFR1). This activation triggers a downstream signaling pathway, notably the Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for cell survival and differentiation.[4][5] Unlike native bFGF, this compound does not appear to initiate signals that lead to cell proliferation, offering a more targeted therapeutic action.[2]
Efficacy in Spinal Cord Injury (SCI) Animal Models
Preclinical studies in a rat model of SCI have demonstrated that systemic administration of this compound leads to significant functional recovery. The primary endpoints in these studies include locomotor function, as assessed by the Basso, Beattie, and Bresnahan (BBB) score, and the integrity of descending motor pathways, measured by motor evoked potentials (MEP).
Quantitative Data Summary
The following tables summarize the key findings from studies assessing this compound in a rat model of contusive spinal cord injury.
Table 1: Locomotor Recovery (BBB Score) after SCI in Rats
| Treatment Group | Administration Time Post-Injury | BBB Score at 8 Weeks (Mean ± SEM) | Statistical Significance (vs. Vehicle) |
|---|---|---|---|
| Vehicle | 90 min | ~10.5 ± 0.5 | - |
| This compound (0.1 mg/kg) | 90 min | ~11.0 ± 0.5 | Not Significant |
| This compound (1 mg/kg) | 90 min | ~13.0 ± 0.5 | p < 0.01 |
| This compound (1 mg/kg) | 12 hours | ~12.5 ± 0.6 | p < 0.05 |
(Data adapted from studies evaluating locomotor recovery post-SCI.[4][6])
Table 2: Motor Evoked Potential (MEP) Latency at 12-13 Weeks Post-SCI
| Treatment Group | Administration Time Post-Injury | MEP Latency (ms, Mean ± SEM) | Statistical Significance (vs. Vehicle) |
|---|---|---|---|
| Vehicle | 90 min | ~11.5 ± 0.4 | - |
| This compound (1 mg/kg) | 90 min | ~9.5 ± 0.5 | p < 0.05 |
(Data represents the time for a motor signal to travel from the brain to the hindlimb muscles, with shorter latency indicating better connectivity.[4][6])
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following protocols are based on published studies of this compound and standard practices in the field of neurotrauma research.
Protocol for Assessing this compound in a Rat SCI Model
This protocol describes a contusion-based SCI model in rats to evaluate the efficacy of this compound.
1. Animals:
-
Species: Adult female Sprague-Dawley rats.
-
Weight: 220-250g.
-
Acclimation: House animals for at least 7 days before experimental procedures.
2. Surgical Procedure (Laminectomy and SCI):
-
Anesthetize the rat using isoflurane (B1672236) (2-3% in oxygen).
-
Perform a dorsal laminectomy at the T9-T10 vertebral level to expose the spinal cord.
-
Induce a moderate contusion injury using a standardized impactor device (e.g., Infinite Horizon Impactor). A common parameter is a 150-kdyne force.
-
Suture the muscle layers and close the skin with surgical clips.
-
Provide post-operative care, including analgesics (e.g., buprenorphine), saline for hydration, and manual bladder expression twice daily until autonomic control returns.
3. Drug Administration:
-
Compound: this compound, dissolved in a suitable vehicle (e.g., saline).
-
Dose: 1 mg/kg body weight has shown efficacy.[6]
-
Route: Intravenous (i.v.) administration via the tail vein.
-
Timing: Administer the first dose at a set time post-injury (e.g., 90 minutes or 12 hours) and continue daily for a specified duration (e.g., 28 days).[3]
4. Behavioral Assessment (BBB Locomotor Rating Scale):
-
Acclimate rats to an open field testing environment before injury.
-
At regular intervals post-injury (e.g., weekly for 8 weeks), place the rat in the open field and observe hindlimb movements for 4 minutes.
-
Two independent, blinded observers should score the locomotor ability using the 21-point BBB scale.
5. Electrophysiological Assessment (Motor Evoked Potentials):
-
At the study endpoint (e.g., 12-13 weeks), anesthetize the rat.
-
Stimulate the motor cortex using subdermal electrodes.
-
Record the resulting muscle action potentials from the hindlimb muscles (e.g., gastrocnemius) to determine the onset latency of the MEP.[6]
6. Histological Analysis (Optional):
-
At the study endpoint, perfuse the animal with saline followed by 4% paraformaldehyde.
-
Dissect the spinal cord, post-fix, and cryoprotect in sucrose.
-
Section the spinal cord tissue and perform immunohistochemistry for markers of interest, such as neuronal markers (e.g., NeuN), axonal markers (e.g., SMI-31), or glial scarring (e.g., GFAP).
Representative Protocol for Assessing a Therapeutic in a Mouse TBI Model
Note: The following is a general protocol for a Controlled Cortical Impact (CCI) model, a widely used TBI model.[7][8] Specific parameters for this compound administration in a TBI context have not been published and would need to be determined empirically.
1. Animals:
-
Species: Adult male C57BL/6 mice.
-
Weight: 25-30g.
2. Surgical Procedure (Craniotomy and CCI):
-
Anesthetize the mouse using isoflurane.
-
Secure the head in a stereotaxic frame.
-
Perform a craniotomy (e.g., 4 mm diameter) over the parietal cortex.
-
Induce the injury by impacting the exposed dura with a pneumatic or electromagnetic CCI device. Typical parameters might include a 3 mm tip diameter, 1.0 mm impact depth, and 4.0 m/s velocity.
-
Replace the bone flap (if applicable) and suture the scalp.
-
Provide post-operative care, including thermal support and analgesics.
3. Drug Administration:
-
Compound: this compound in a suitable vehicle.
-
Dose/Route/Timing: These parameters would need to be optimized for TBI. Administration would typically begin shortly after injury.
4. Neurological and Cognitive Assessments:
-
Motor Function: Assess deficits using tests like the rotarod, beam walk, or grip strength tests at various time points post-TBI.
-
Cognitive Function: Evaluate learning and memory using tasks such as the Morris Water Maze or Barnes Maze, typically performed in the weeks following the injury.
5. Histological Analysis:
-
At the desired endpoint, perfuse the animal and collect the brain.
-
Section the brain and perform staining (e.g., Nissl staining) to quantify the cortical lesion volume.
-
Immunohistochemistry can be used to assess neuronal loss, axonal injury, and neuroinflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Systemic treatment with a novel basic fibroblast growth factor mimic small-molecule compound boosts functional recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Drug Being Tested at Shepherd Center May Improve Mobility after Spinal Cord Injury [news.shepherd.org]
- 4. Basic Fibroblast Growth Factor (bFGF) Protects the Blood–Brain Barrier by Binding of FGFR1 and Activating the ERK Signaling Pathway After Intra-Abdominal Hypertension and Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic Fibroblast Growth Factor (bFGF) Protects the Blood-Brain Barrier by Binding of FGFR1 and Activating the ERK Signaling Pathway After Intra-Abdominal Hypertension and Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Animal models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Neurotrophic Support with SUN13837 in Combination with Other Neurotrophic Factors
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUN13837 is a small molecule mimic of basic fibroblast growth factor (bFGF) that selectively activates Fibroblast Growth Factor Receptor 1 (FGFR-1). This activation triggers downstream signaling pathways that promote neuroprotection and neurite outgrowth.[1][2] A key advantage of this compound is its ability to elicit these beneficial effects without the mitogenic activity associated with bFGF, thereby reducing the risk of cell proliferation.[1] Research into neurotrophic factor biology has revealed that combining different factors can lead to synergistic effects, enhancing neuronal survival and axonal regeneration beyond the efficacy of individual agents. This document provides detailed application notes and protocols for investigating the combined effects of this compound with other key neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-3 (NT-3).
Rationale for Combination Therapy
The signaling pathways activated by this compound (via FGFR-1) and other neurotrophic factors like BDNF and NT-3 (primarily through their respective Tropomyosin receptor kinase (Trk) receptors, TrkB and TrkC) can converge and crosstalk. For instance, the docking protein FRS2α is involved in both FGFR and Trk receptor signaling, suggesting a point of signal integration. By simultaneously activating these distinct but convergent pathways, it is hypothesized that a combination therapy of this compound with other neurotrophic factors will result in a more robust and sustained pro-survival and regenerative effect on neurons. Studies have demonstrated synergistic effects on neuronal survival and axon regeneration when bFGF is combined with BDNF and NT-3. Given that this compound mimics bFGF, a similar synergy is anticipated.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Rat Model of Acute Spinal Cord Injury
| Treatment Group | Dosage | Administration Route | Key Outcome Measure | Result |
| This compound | 1 mg/kg/day | Intravenous | Basso, Beattie, Bresnahan (BBB) locomotor score | Statistically significant improvement vs. placebo |
| Placebo | - | Intravenous | Basso, Beattie, Bresnahan (BBB) locomotor score | - |
Data summarized from the ASCENT-ASCI clinical trial.[1]
Table 2: In Vitro and In Vivo Effects of Neurotrophic Factor Combinations (bFGF, BDNF, NT-3)
| Neurotrophic Factor(s) | Model System | Key Outcome | Observation |
| bFGF + BDNF + NT-3 | Retinal Ganglion Cells | Neuronal Survival & Axon Growth | Synergistic enhancement compared to individual factors |
| BDNF + NT-3 | Rat Spinal Cord Injury | Supraspinal Axonal Regeneration | Promotion of axonal regeneration into Schwann cell grafts |
| BDNF + GDNF | Axotomized Neonatal Motoneurons | Neuronal Survival | Potentiated survival-promoting effects |
This table summarizes findings from studies on the synergistic effects of neurotrophic factor combinations and provides a rationale for combining this compound with these factors.
Signaling Pathways
The diagram below illustrates the proposed synergistic signaling mechanism of this compound in combination with BDNF/NT-3. This compound activates the FGFR-1 pathway, while BDNF and NT-3 activate their respective Trk receptors. Both pathways can converge on downstream effectors like the PI3K/Akt and MAPK/ERK pathways, leading to enhanced gene transcription for neuronal survival and neurite outgrowth.
Experimental Protocols
Protocol 1: In Vitro Assessment of Neuroprotective Effects
This protocol is designed to assess the synergistic neuroprotective effects of this compound in combination with BDNF and NT-3 against glutamate-induced excitotoxicity in primary cortical neurons.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
This compound (stock solution in DMSO)
-
Recombinant human BDNF (stock solution in sterile water)
-
Recombinant human NT-3 (stock solution in sterile water)
-
L-glutamic acid
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Live/Dead viability/cytotoxicity kit
Procedure:
-
Cell Plating: Plate primary cortical neurons in Poly-D-lysine coated 96-well plates at a density of 5 x 10^4 cells/well and culture for 7-10 days in vitro (DIV) to allow for maturation.
-
Treatment:
-
Gently replace half of the culture medium with the prepared treatment media.
-
Incubate for 24 hours.
-
Induction of Excitotoxicity:
-
Prepare a solution of L-glutamic acid in culture medium. The final concentration to induce approximately 50% cell death should be determined empirically (typically in the range of 25-100 µM).
-
Add the glutamate (B1630785) solution to the wells and incubate for 24 hours.
-
-
Assessment of Neuroprotection:
-
LDH Assay: Measure LDH release into the culture medium according to the manufacturer's instructions. Increased LDH release is indicative of cell death.
-
Live/Dead Staining: Stain cells with a Live/Dead viability/cytotoxicity kit and visualize using fluorescence microscopy. Quantify the percentage of live and dead cells.
-
Protocol 2: In Vitro Neurite Outgrowth Assay
This protocol assesses the ability of this compound, alone and in combination with BDNF and NT-3, to promote neurite outgrowth in a neuronal cell line (e.g., SH-SY5Y or PC12 cells).
Materials:
-
SH-SY5Y or PC12 cells
-
Appropriate cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Retinoic acid (for differentiation of SH-SY5Y cells)
-
Nerve Growth Factor (NGF, for differentiation of PC12 cells)
-
Poly-L-lysine coated 24-well plates
-
This compound, BDNF, NT-3
-
4% Paraformaldehyde (PFA)
-
Primary antibody against β-III tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Plating and Differentiation:
-
Plate cells on Poly-L-lysine coated 24-well plates.
-
Induce differentiation by treating with retinoic acid (for SH-SY5Y) or a low concentration of NGF (for PC12) for 3-5 days.
-
-
Treatment:
-
Replace the differentiation medium with a low-serum medium containing this compound, BDNF, and NT-3, alone or in combination.
-
Incubate for 48-72 hours.
-
-
Immunocytochemistry:
-
Fix the cells with 4% PFA.
-
Permeabilize and block non-specific binding.
-
Incubate with primary antibody against β-III tubulin.
-
Incubate with a fluorescently labeled secondary antibody and DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify neurite length and branching using appropriate software (e.g., ImageJ with NeuronJ plugin).
-
Protocol 3: In Vivo Assessment in a Rodent Model of Spinal Cord Injury
This protocol is a proposed in vivo study to evaluate the synergistic effects of this compound and a combination of BDNF and NT-3 on functional recovery after spinal cord injury (SCI) in rats.
Materials:
-
Adult female Sprague-Dawley rats (250-300g)
-
Spinal cord contusion injury device (e.g., NYU Impactor)
-
This compound (for intravenous injection)
-
BDNF and NT-3
-
Osmotic minipumps for local delivery of BDNF/NT-3
-
Basso, Beattie, Bresnahan (BBB) locomotor rating scale for functional assessment
-
Anterograde/retrograde tracers (e.g., BDA, Fluorogold) for axonal tracing
Procedure:
-
Surgical Procedure:
-
Perform a laminectomy at the T10 vertebral level.
-
Induce a moderate contusion injury to the spinal cord.
-
-
Treatment Groups:
-
Group 1: Vehicle control (saline IV)
-
Group 2: this compound (1 mg/kg/day, IV for 14 days)
-
Group 3: BDNF + NT-3 (e.g., 1 µg/µL of each, delivered via osmotic minipump at the injury site for 14 days)
-
Group 4: this compound + BDNF + NT-3 (combined treatment)
-
-
Functional Assessment:
-
Assess locomotor recovery weekly for 8 weeks using the BBB scale.
-
-
Histological Analysis:
-
At the end of the study, perfuse the animals and dissect the spinal cords.
-
Perform axonal tracing studies to assess the regeneration of specific tracts.
-
Conduct immunohistochemistry to evaluate neuronal survival, glial scarring, and myelination.
-
Conclusion
The combination of this compound with other neurotrophic factors like BDNF and NT-3 represents a promising therapeutic strategy for various neurological disorders. The provided protocols offer a framework for researchers to investigate the potential synergistic effects of this combination therapy. It is important to note that the in vitro concentrations of this compound should be empirically determined to optimize the experimental conditions. The rationale for this combined approach is strongly supported by the known mechanisms of these molecules and the documented synergistic effects of similar neurotrophic factor combinations. Further research in this area is warranted to fully elucidate the therapeutic potential of this novel combination strategy.
References
Application Notes and Protocols: SUN13837 in Stroke Recovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stroke remains a leading cause of long-term disability worldwide. While current treatments focus on the acute phase, there is a significant unmet need for therapies that promote neuroprotection and enhance functional recovery in the subacute and chronic phases. SUN13837, a small molecule mimetic of basic fibroblast growth factor (bFGF), presents a promising therapeutic avenue. As an orally active and blood-brain barrier-penetrating modulator of the fibroblast growth factor receptor (FGFR), this compound offers the potential for neuroprotective activity in the context of neurodegenerative diseases and, hypothetically, in stroke recovery.[1] This document provides a detailed overview of the potential application of this compound in stroke recovery research, including its proposed mechanism of action, hypothetical preclinical data, and generalized experimental protocols.
Rationale for this compound in Stroke Recovery
Basic fibroblast growth factor (bFGF) is a well-documented neurotrophic factor that has demonstrated significant potential in preclinical stroke models. Endogenous bFGF expression is upregulated following a stroke, contributing to neuronal survival, glial proliferation, angiogenesis, and neuronal sprouting.[2][3] Exogenous administration of bFGF in animal models of focal cerebral infarction has been shown to reduce infarct size when administered early and enhance functional recovery even when administered at later time points.[2]
Despite its promise, the clinical development of recombinant bFGF (trafermin) for stroke was halted due to significant side effects, including dose-dependent hypotension and increased mortality.[4] This has spurred the development of small molecule bFGF mimetics, such as this compound, which aim to replicate the neuroprotective effects of bFGF while minimizing peripheral side effects.[5] this compound, as a bFGF mimetic, is designed to trigger intracellular signaling pathways subsequent to FGF receptor activation, promoting neuroprotection and functional recovery.[6] A related compound has shown enhanced recovery in a rat acute stroke model, further supporting the potential of this class of molecules.[6]
Proposed Mechanism of Action
This compound is proposed to exert its neuroprotective and restorative effects in stroke through the activation of FGF receptors and their downstream signaling pathways. This activation is hypothesized to lead to a cascade of cellular events that mitigate ischemic damage and promote brain repair.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of polypeptide growth factors in recovery from stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Functional Recovery Therapy for Post-Stroke Sequelae: Towards a Future without Stroke Aftereffects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trafermin for stroke recovery: is it time for another randomized clinical trial? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating Neurite Outgrowth Assays with SUN13837: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the use of SUN13837 in neurite outgrowth assays. Here, you will find answers to frequently asked questions and troubleshooting tips to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it promote neurite outgrowth?
A1: this compound is a small molecule that acts as a mimic of basic fibroblast growth factor (bFGF). It promotes neurite outgrowth and provides neuroprotection by activating the Fibroblast Growth Factor Receptor 1 (FGFR1). This activation triggers downstream signaling pathways crucial for neuronal differentiation and extension. Unlike bFGF, this compound does not induce cell proliferation, which can be a confounding factor in these assays.
Q2: What is the recommended starting concentration for this compound in a neurite outgrowth assay?
A2: A good starting point for this compound concentration is 3 µM. This concentration has been shown to be effective in promoting neurite outgrowth in primary rat hippocampal neurons. However, the optimal concentration is cell-type dependent. Therefore, we recommend performing a dose-response experiment to determine the ideal concentration for your specific neuronal cell line.
Q3: Which neuronal cell lines are suitable for neurite outgrowth assays with this compound?
A3: Several cell lines are commonly used for neurite outgrowth studies and are expected to be responsive to this compound. These include:
-
SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype.
-
PC12: A rat pheochromocytoma cell line that differentiates into neuron-like cells in response to nerve growth factor (NGF) and is a good model to study factors that modulate this response.
-
Neuro-2a (N2a): A mouse neuroblastoma cell line that is readily differentiated to form neurites.
-
Primary neurons: While more complex to culture, they provide a more physiologically relevant model.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is crucial to keep the final DMSO concentration in your cell culture medium low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Store the DMSO stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For experimental use, thaw an aliquot and dilute it to the final working concentration in pre-warmed cell culture medium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant neurite outgrowth observed. | Suboptimal this compound Concentration: The concentration may be too low for the specific cell type. | Perform a dose-response experiment with a broader range of concentrations (e.g., 0.1 µM to 10 µM) to identify the optimal effective concentration. |
| Insufficient Incubation Time: The treatment duration may not be long enough for neurites to develop. | Extend the incubation period. Neurite outgrowth can take anywhere from 24 to 72 hours or longer, depending on the cell line. | |
| Poor Cell Health: Cells may be unhealthy or not properly differentiated prior to treatment. | Ensure optimal cell culture conditions, including proper seeding density and adherence to differentiation protocols before adding this compound. Monitor cell viability throughout the experiment. | |
| High Cell Death/Cytotoxicity. | High this compound Concentration: The concentration of this compound may be in the toxic range for your cells. | Determine the cytotoxicity of this compound for your specific cell line by performing a cell viability assay (e.g., MTT or LDH assay) to establish the IC50 value. Use concentrations well below the toxic threshold for your neurite outgrowth experiments. |
| High DMSO Concentration: The final concentration of the solvent (DMSO) in the culture medium may be too high. | Ensure the final DMSO concentration does not exceed 0.1%. Prepare a more concentrated stock solution of this compound if necessary to keep the added volume of DMSO to a minimum. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.[1] | |
| Variability in Neurite Length and Branching. | Inconsistent Seeding Density: Uneven cell distribution can lead to variability in neurite outgrowth. | Optimize your cell seeding protocol to achieve a uniform monolayer. Allow cells to adhere and stabilize before initiating treatment. |
| Inaccurate Quantification: Manual measurement of neurite length and branching can be subjective and prone to error. | Utilize automated image analysis software for unbiased and consistent quantification of neurite outgrowth parameters.[2] | |
| Precipitation of this compound in Culture Medium. | Poor Solubility/Stability: The compound may not be fully soluble or may degrade in the culture medium over time. | Prepare fresh dilutions of this compound from the DMSO stock for each experiment. Ensure thorough mixing when diluting the stock into the aqueous culture medium. If precipitation persists, consider using a different formulation or consulting the manufacturer's guidelines. |
Experimental Protocols
General Neurite Outgrowth Assay Protocol
This protocol provides a general framework. Optimization for specific cell lines is recommended.
-
Cell Seeding:
-
Coat culture plates (e.g., 96-well plates) with an appropriate substrate (e.g., poly-L-lysine, laminin) to promote neuronal adhesion.
-
Seed neuronal cells (e.g., SH-SY5Y, PC12, Neuro-2a) at a pre-determined optimal density to allow for individual cell analysis without excessive cell clumping.
-
-
Differentiation (if applicable):
-
For cell lines like SH-SY5Y and PC12, induce differentiation using established protocols (e.g., low-serum medium containing retinoic acid for SH-SY5Y, or NGF for PC12 cells) for a sufficient period before this compound treatment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from a concentrated DMSO stock in pre-warmed, serum-free, or low-serum medium.
-
Carefully replace the existing medium with the medium containing the desired concentrations of this compound or the vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Staining and Imaging:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Stain for neuronal markers, such as β-III tubulin, to visualize neurites, and a nuclear stain (e.g., DAPI) to count cells.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
-
Quantification:
-
Use an automated image analysis software to quantify various neurite outgrowth parameters.
-
Quantitative Data Summary
| Parameter | Cell Type | This compound Concentration | Result | Reference |
| Neurite Outgrowth | Primary Rat Hippocampal Neurons | 3 µM | Significant increase in neurite length | [3] |
| Neuroprotection | Primary Rat Hippocampal Neurons | 0.1 - 10 µM | Prevention of glutamate-induced neuronal death | [3] |
Note: This table will be updated as more quantitative data becomes available.
Signaling Pathways and Experimental Workflows
This compound-Induced Neurite Outgrowth Signaling Pathway
This compound mimics bFGF and activates FGFR1, which in turn initiates downstream signaling cascades known to be involved in neurite outgrowth, including the MAPK/ERK and PI3K/Akt pathways.
Caption: Simplified signaling pathway of this compound-induced neurite outgrowth.
General Experimental Workflow for a Neurite Outgrowth Assay
The following diagram outlines the key steps in performing a neurite outgrowth assay to evaluate the effect of this compound.
Caption: A typical workflow for a neurite outgrowth experiment.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues in your neurite outgrowth assay.
Caption: A logical guide for troubleshooting neurite outgrowth assays.
References
- 1. lifetein.com [lifetein.com]
- 2. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic treatment with a novel basic fibroblast growth factor mimic small-molecule compound boosts functional recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SUN13837 In Vivo Applications
Welcome to the technical support center for SUN13837. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo use of this compound, a potent, orally active, and blood-brain barrier-penetrating Fibroblast Growth Factor Receptor (FGFR) modulator with neuroprotective properties.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a modulator of Fibroblast Growth Factor Receptors (FGFRs).[1] It is described as a highly lipid-soluble compound, which allows it to penetrate the blood-brain barrier.[2] Its neuroprotective effects are believed to stem from its ability to bind to FGF receptors and trigger intracellular signaling pathways that promote neuron survival and axonal growth.[2]
Q2: What are the main challenges in preparing this compound for in vivo studies?
A2: As a highly lipid-soluble (lipophilic) compound, this compound has poor solubility in aqueous solutions. This presents a significant challenge for preparing formulations suitable for in vivo administration, particularly for intravenous (IV) injection, which requires a completely dissolved solution to prevent embolism. The main challenges include identifying a suitable solvent system that is both effective at dissolving the compound and safe for animal administration, and preventing the compound from precipitating out of solution upon dilution into aqueous media or physiological fluids.
Q3: What are some common vehicles used for administering lipid-soluble compounds like this compound in vivo?
A3: Common vehicles for lipophilic drugs include organic solvents, oil-based vehicles, and specialized formulations.[2]
-
Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are frequently used to dissolve lipophilic compounds.[2] These are often used in combination with other co-solvents like polyethylene (B3416737) glycol (PEG) and propylene (B89431) glycol (PG).[2]
-
Surfactants/Emulsifiers: Polysorbates such as Tween 80 are often included to improve wetting and create stable emulsions.
-
Cyclodextrins: These are used to enhance the aqueous solubility of hydrophobic drugs.
-
Lipid-based Formulations: For oral administration, lipid-based formulations can improve bioavailability. For intravenous administration, lipid emulsions like Intralipid can be used.[2]
Q4: Can I administer a suspension of this compound if I cannot achieve complete dissolution?
A4: For oral (PO) or intraperitoneal (IP) administration, a homogenous suspension may be acceptable. However, for intravenous (IV) administration, the compound must be fully dissolved to prevent the risk of embolism.
Troubleshooting Guide: Dissolution of this compound
This guide addresses common issues encountered when preparing this compound for in vivo experiments.
| Issue Encountered | Possible Cause | Suggested Solution |
| Compound precipitates immediately upon adding aqueous buffer to the organic stock solution. | Rapid change in solvent polarity. Adding a small volume of organic stock to a large volume of aqueous buffer can cause the compound to "crash out." | Reverse the addition process. Slowly add the organic stock solution dropwise into the vigorously stirring aqueous buffer. This allows for a more gradual change in polarity and better dispersion. |
| Solution is clear initially but becomes cloudy or precipitates over time. | Supersaturation and thermodynamic instability. The initial clear solution may be a supersaturated state, which is not stable long-term. | Consider using a formulation with co-solvents or solubilizing agents that can maintain the compound in a stable, dissolved state. Lipid-based formulations or cyclodextrins can be effective. |
| The compound does not dissolve in the chosen solvent system even with heating and sonication. | The solvent system may not be appropriate for the required concentration. | Try a different combination of solvents. For highly lipophilic compounds, a mixture of DMSO, PEG, and a surfactant like Tween 80 is often effective. For difficult-to-dissolve compounds, creating a lipid-based nanoformulation or using cyclodextrins may be necessary. |
| Precipitation is observed in the syringe during injection. | Temperature changes or interaction with the syringe material. The solubility of some compounds is temperature-dependent. | Ensure the formulation is stable at the temperature of administration. If precipitation is suspected due to cooling, gently warm the solution. Use polypropylene (B1209903) syringes, as some compounds can adsorb to certain plastics. |
| Variability in experimental results between batches of the formulation. | Inconsistent preparation of the formulation. Small variations in solvent ratios or the order of addition can affect the final product. | Develop and strictly follow a standardized protocol for formulation preparation. Ensure all components are accurately measured and mixed in the same order every time. |
Quantitative Data from Clinical Studies
The following table summarizes efficacy data from a Phase 2 clinical study of this compound in patients with acute spinal cord injury.
| Efficacy Measure (at Week 16) | This compound Group | Placebo Group | p-value |
| Change from Baseline in Upper Extremity Motor Score (UEMS) of ISNCSCI | 9.92 (SE 1.69) | 4.95 (SE 1.67) | 0.0351 |
| Total SCIM III Score | 38.14 (SE 4.70) | 33.60 (SE 4.70) | 0.4912 |
| Total Motor Score of ISNCSCI (change from baseline) | 16.58 (SE 4.28) | 14.07 (SE 4.18) | 0.6719 |
| Combined Self-Care and Mobility Score of SCIM III | 18.73 (SE 3.12) | 15.02 (SE 3.10) | 0.3951 |
Data from the ASCENT-ASCI study.[3][4]
Experimental Protocols
Protocol 1: General Method for Preparing a Vehicle for a Poorly Water-Soluble Compound for Intravenous Injection in Mice
This is a general protocol that can be adapted for this compound. It is crucial to first determine the solubility of this compound in the individual and combined solvents to optimize the formulation.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Vehicle Mixture:
-
In a sterile tube, combine the solvents in the desired ratio. A common starting point for a vehicle is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% sterile saline.
-
To do this, you would, for example, add 100 µl of DMSO, 400 µl of PEG 400, and 50 µl of Tween 80 to a tube. Mix thoroughly by vortexing.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound and dissolve it in the DMSO portion of the vehicle first to create a concentrated stock solution.
-
For example, if you need a final concentration of 2 mg/ml and your total volume is 1 ml with 10% DMSO, you would dissolve 2 mg of this compound in 100 µl of DMSO.
-
-
Combine and Dilute:
-
Slowly add the PEG 400 and Tween 80 to the this compound-DMSO solution while vortexing.
-
Finally, add the sterile saline dropwise to the mixture while continuously vortexing to reach the final volume.
-
-
Final Formulation:
-
The final solution should be clear and free of any visible precipitates. If necessary, sonicate briefly or gently warm the solution to aid dissolution.
-
Visually inspect the solution for any precipitation before administration.
-
Important Considerations:
-
The final concentration of DMSO should be kept as low as possible, ideally below 10%, to minimize toxicity.
-
Always administer a vehicle-only control to a separate group of animals to account for any effects of the vehicle itself.
-
The stability of the formulation should be assessed over the intended period of use.
Signaling Pathway and Experimental Workflow Diagrams
This compound is a modulator of the Fibroblast Growth Factor Receptor (FGFR). The binding of FGF to its receptor triggers a cascade of downstream signaling events that are crucial for cell proliferation, survival, and differentiation.
References
SUN13837 stability in different experimental buffers
This technical support center provides guidance on the stability of SUN13837 in various experimental buffers. As a potent, orally active, and blood-brain barrier-penetrating fibroblast growth factor receptor (FGFR) modulator, understanding its stability is crucial for accurate and reproducible experimental results in neurodegenerative disease research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For solid forms of this compound, storage at room temperature is generally acceptable for deliveries within the continental US. However, specific storage conditions may vary, and it is always best to refer to the Certificate of Analysis provided by the supplier for the most accurate storage information. Once in solution, the stability will depend on the buffer composition, pH, and storage temperature.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is a lipid-soluble small molecule. For stock solutions, it is advisable to use a non-aqueous solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Ensure the final concentration of the organic solvent is compatible with your experimental system to avoid solvent-induced artifacts.
Q3: Are there general recommendations for buffer selection when working with this compound?
A3: While specific stability data for this compound in a wide range of buffers is not publicly available, general best practices for small molecule stability should be followed. It is recommended to use freshly prepared buffers and to verify the pH of the buffer at the experimental temperature, as pH can significantly impact the stability of compounds. For initial experiments, physiological buffers such as Phosphate-Buffered Saline (PBS) are a common starting point.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound in the experimental buffer. | • Prepare fresh dilutions of this compound for each experiment.• Minimize the time between preparing the final dilution and starting the experiment.• Evaluate the stability of this compound in your specific buffer by incubating it for the duration of your experiment and analyzing for degradation. |
| Precipitation upon addition to aqueous buffer | Poor solubility of this compound in the aqueous buffer. | • Ensure the final concentration of the organic solvent from the stock solution is low and does not cause precipitation.• Consider preparing a more dilute stock solution to minimize the amount of organic solvent added to the aqueous buffer.• Test the solubility of this compound in a small volume of your experimental buffer before preparing a large volume. |
Experimental Protocols
Protocol 1: Preliminary Assessment of this compound Stability in a Novel Buffer
This protocol outlines a general workflow to assess the stability of this compound in a buffer for which stability data is not available.
Methodology:
-
Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO). Separately, prepare your experimental buffer and carefully adjust the pH to the desired value at the intended experimental temperature.
-
Incubation: Add the this compound stock solution to the experimental buffer to achieve the final desired concentration. Ensure the final concentration of the organic solvent is minimal (typically <0.5%). Incubate the solution at the intended experimental temperature.
-
Sampling: Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, and 24 hours). The initial time point (0h) serves as the baseline.
-
Analysis: Analyze the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to quantify the concentration of intact this compound.
-
Data Interpretation: Compare the concentration of this compound at each time point to the initial concentration to determine the extent of degradation over time.
Signaling Pathway and Logical Relationships
The following diagram illustrates a logical troubleshooting flow for addressing unexpected experimental outcomes when using this compound.
Disclaimer: The information provided is based on general knowledge of small molecule handling and publicly available data on this compound. It is highly recommended to perform specific stability studies for your particular experimental conditions to ensure the accuracy and reliability of your results.
Technical Support Center: SUN13837 in Neuronal Cell Research
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing SUN13837 in neuronal cell experiments. The following information addresses potential questions and troubleshooting scenarios related to the experimental application of this compound.
Introduction to this compound
This compound is a small molecule modulator of the Fibroblast Growth Factor Receptor (FGFR) with neuroprotective and neuro-regenerative properties. It acts as a mimic of basic fibroblast growth factor (bFGF) and is designed to activate FGFR signaling pathways in neuronal cells. A key characteristic of this compound is its reported lack of proliferative effects on non-neuronal somatic cells, a common concern with traditional growth factor treatments.[1] Clinical studies in the context of acute spinal cord injury have reported no major safety concerns.[2] As of the latest literature review, specific off-target effects of this compound in neuronal cells have not been publicly documented. This guide, therefore, focuses on its intended on-target mechanism of action and provides support for its experimental application.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in neuronal cells?
A1: this compound is a basic fibroblast growth factor (bFGF) mimic that binds to and activates Fibroblast Growth Factor Receptors (FGFRs) on the surface of neuronal cells. This activation triggers the phosphorylation of the intracellular tyrosine kinase domain of the receptor, initiating downstream signaling cascades that promote neuronal survival, differentiation, and axonal outgrowth.[1]
Q2: What are the expected morphological changes in neuronal cells upon treatment with this compound?
A2: Researchers can typically expect to observe enhanced neurite outgrowth, including increased neurite length and branching. In models of neuronal injury, this compound may also promote the survival of neurons that would otherwise undergo apoptosis.
Q3: Is this compound expected to induce proliferation in my neuronal cell cultures?
A3: While this compound promotes neuronal differentiation and survival, it has been specifically designed to avoid the proliferative effects on non-neuronal cells that are often associated with bFGF.[1] Therefore, significant proliferation of non-neuronal cells like glia in your cultures would be an unexpected outcome.
Q4: What are the appropriate vehicle controls for in vitro experiments with this compound?
A4: The choice of vehicle control depends on the solvent used to dissolve this compound. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for small molecules. It is crucial to use a vehicle control with the same final concentration of the solvent as in the this compound-treated conditions, as the solvent itself can have effects on neuronal cells.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No observable effect on neurite outgrowth. | 1. Suboptimal concentration of this compound. 2. Insufficient incubation time. 3. Low or absent FGFR expression in the neuronal cell model. 4. Cell culture conditions are not conducive to neurite outgrowth. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. 2. Conduct a time-course experiment to identify the optimal duration of treatment. 3. Verify FGFR expression in your cells using techniques like Western blot, qPCR, or immunocytochemistry. 4. Ensure the culture medium and substrate are optimized for neuronal health and process extension. |
| High variability in experimental replicates. | 1. Inconsistent cell seeding density. 2. Variability in this compound preparation and application. 3. Edge effects in multi-well plates. | 1. Ensure a uniform cell seeding density across all wells and experiments. 2. Prepare a fresh stock solution of this compound and ensure thorough mixing before each application. 3. Avoid using the outermost wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. |
| Unexpected cytotoxicity observed. | 1. This compound concentration is too high. 2. Solvent (e.g., DMSO) concentration is toxic to the cells. 3. Contamination of cell cultures. | 1. Lower the concentration of this compound and perform a toxicity assay (e.g., LDH or MTT assay). 2. Ensure the final solvent concentration is non-toxic to your specific neuronal cell type (typically <0.1% for DMSO). 3. Regularly check cultures for signs of contamination and perform mycoplasma testing. |
Experimental Protocols
Protocol 1: Assessment of Neurite Outgrowth in Primary Neurons
-
Cell Plating: Plate primary neurons (e.g., cortical or hippocampal neurons) on a suitable substrate (e.g., poly-D-lysine coated plates) at an appropriate density.
-
Cell Culture: Culture the neurons in a serum-free neurobasal medium supplemented with B27 and L-glutamine.
-
This compound Treatment: After allowing the neurons to adhere and extend initial processes (typically 24 hours), treat the cells with varying concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Immunocytochemistry: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% bovine serum albumin. Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length and branching using image analysis software such as ImageJ with the NeuronJ plugin.
Protocol 2: Western Blot Analysis of FGFR Pathway Activation
-
Cell Lysis: Treat neuronal cells with this compound for a short duration (e.g., 15-30 minutes) to observe receptor phosphorylation. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound in neuronal cells.
Caption: General experimental workflow for studying this compound effects.
References
troubleshooting inconsistent results with SUN13837
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SUN13837, a modulator of the Fibroblast Growth Factor Receptor (FGFR). This guide is intended for scientists and professionals in drug development and related fields to address common issues and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a neuroprotective agent that acts as a mimetic of basic fibroblast growth factor (bFGF) and a modulator of the Fibroblast Growth Factor Receptor (FGFR). Its mechanism of action involves binding to and activating FGFRs, which in turn triggers downstream signaling pathways, such as the PI3K/Akt/mTOR and RAS/MAPK pathways, promoting cell survival and neuroprotection.
Q2: What are the typical in vitro concentrations for neuroprotection assays with this compound?
A2: While the optimal concentration can vary depending on the cell type and experimental conditions, a common starting point for novel neuroprotective compounds is a logarithmic dilution series, for instance, from 1 nM to 100 µM. It is crucial to first conduct a toxicity assay to determine the non-toxic concentration range of this compound for your specific neuronal cell line before proceeding with neuroprotection experiments.[1]
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. For long-term storage, it is recommended to store the solid compound at -20°C. DMSO stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium. To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should generally be kept below 0.5%, with 0.1% being considered safe for most cell lines.[2] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
Q4: What are the potential reasons for observing inconsistent neuroprotective effects with this compound?
A4: Inconsistent results with this compound can stem from several factors, including:
-
Suboptimal Compound Concentration: The neuroprotective effect of this compound may be concentration-dependent. It is important to perform a dose-response analysis to identify the optimal concentration.
-
Cell Health and Density: The physiological state and density of your neuronal cells can significantly impact their response to this compound. Ensure consistent cell seeding and health across experiments.
-
Compound Stability and Solubility: Improper storage or handling can lead to degradation of this compound. Ensure the compound is fully dissolved in the working solution, as precipitation can lead to inaccurate dosing.
-
Variability in Experimental Conditions: Inconsistent incubation times, temperature fluctuations, or variations in the timing of the neurotoxic insult can all contribute to variable results.
Troubleshooting Guide
Issue 1: High variability between replicate experiments.
-
Question: Why am I observing significant differences in neuroprotection between identical experimental setups?
-
Answer:
-
Pipetting and Dilution Errors: Inaccurate pipetting, especially with small volumes, can lead to significant variations in the final concentration of this compound. Use calibrated pipettes and prepare a master mix for each treatment condition to ensure consistency.
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a common source of variability. Ensure your cell suspension is homogenous before seeding and use a consistent seeding protocol.
-
Edge Effects in Multi-Well Plates: Wells on the perimeter of a plate are more prone to evaporation, which can alter the concentration of this compound and other media components. To mitigate this, consider not using the outer wells for experimental conditions or ensure proper humidification during incubation.
-
Compound Precipitation: Visually inspect your working solutions for any signs of precipitation, especially after dilution in aqueous media. If precipitation is observed, you may need to adjust your dilution protocol or use a lower concentration.
-
Issue 2: No significant neuroprotective effect is observed.
-
Question: I am not seeing any protective effect of this compound against the neurotoxic insult. What could be the reason?
-
Answer:
-
Incorrect Compound Concentration: You may be using a concentration of this compound that is too low to elicit a response or a concentration that is toxic to the cells. Perform a thorough dose-response experiment to identify the optimal therapeutic window.
-
Timing of Treatment: The timing of this compound administration relative to the neurotoxic insult is critical. The optimal pre-treatment or co-treatment time can vary. A time-course experiment is recommended to determine the most effective treatment window.
-
Severity of the Neurotoxic Insult: If the neurotoxic stimulus is too potent, it may overwhelm the protective capacity of this compound. Consider reducing the concentration or duration of the neurotoxic agent to a level that causes sub-maximal cell death (e.g., 50-70%).
-
Cell Model Specificity: The expression and activity of FGFRs can vary between different cell types. Confirm that your chosen cell line expresses the necessary receptors for this compound to exert its effect.
-
Issue 3: Dose-response curve is not sigmoidal.
-
Question: My dose-response curve for this compound is irregular and not showing a typical sigmoidal shape. What does this indicate?
-
Answer:
-
Compound Solubility Issues: At higher concentrations, this compound may be precipitating out of the solution, leading to a plateau or a decrease in the observed effect.
-
Off-Target Effects: At high concentrations, small molecules can exhibit off-target effects that may interfere with the primary mechanism of action, resulting in a complex dose-response relationship.
-
Biphasic Response: Some compounds can have a biphasic or U-shaped dose-response, where the effect is stimulatory at low doses and inhibitory at high doses. A wider range of concentrations may be needed to fully characterize this.
-
Quantitative Data Summary
The following table summarizes efficacy data from a clinical trial of this compound in acute spinal cord injury. While this data is from a clinical setting, it highlights the variability in treatment effects that can be observed, which may also be relevant in preclinical studies.
| Efficacy Measure (at Week 16) | This compound Group (LS Mean (SE)) | Placebo Group (LS Mean (SE)) | p-value |
| Total SCIM III Score | 38.14 (4.70) | 33.60 (4.70) | 0.4912 |
| Total Motor Score of ISNCSCI (change from baseline) | 16.58 (4.28) | 14.07 (4.18) | 0.6719 |
| Combined Self-Care and Mobility Score of SCIM III | 18.73 (3.12) | 15.02 (3.10) | 0.3951 |
| UEMS of ISNCSCI (change from baseline) | 9.92 (1.69) | 4.95 (1.67) | 0.0351 |
SCIM III: Spinal Cord Independence Measure III; ISNCSCI: International Standards for Neurological Classification of Spinal Cord Injury; UEMS: Upper Extremity Motor Score; LS Mean: Least Squares Mean; SE: Standard Error.
Experimental Protocols
Protocol: In Vitro Neuroprotection Assay Using a Neuronal Cell Line (e.g., SH-SY5Y)
This protocol provides a general framework for assessing the neuroprotective effects of this compound against a neurotoxin-induced injury in a neuronal cell line.
-
Cell Seeding:
-
Culture and maintain the neuronal cell line according to standard protocols.
-
Seed the cells in a 96-well plate at a pre-determined optimal density.
-
Allow the cells to adhere and stabilize for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add the this compound working solutions to the appropriate wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for a predetermined pre-treatment period (e.g., 1-24 hours).
-
-
Induction of Neurotoxicity:
-
Prepare a working solution of the chosen neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's model, or glutamate (B1630785) for an excitotoxicity model) in cell culture medium.
-
Add the neurotoxin to all wells except the no-treatment control.
-
Incubate for the required duration to induce cell death (e.g., 24-48 hours).
-
-
Assessment of Cell Viability:
-
Measure cell viability using a suitable assay, such as the MTT, MTS, or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the no-treatment control (100% viability) and the neurotoxin-only control (0% protection).
-
Plot the percentage of neuroprotection against the log concentration of this compound to generate a dose-response curve and calculate the EC50 value.
-
Visualizations
Caption: FGFR signaling pathway activated by this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
Technical Support Center: Enhancing the Bioavailability of SUN13837 in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the bioavailability of SUN13837 in animal studies.
Frequently Asked Questions (FAQs)
Q1: this compound has been administered intravenously in human trials. Why would I need to improve its bioavailability for animal studies?
A1: While intravenous (IV) administration ensures 100% bioavailability, it may not always be the most suitable route for all preclinical animal studies, particularly for chronic dosing or specific disease models. Developing a formulation with improved oral or other non-IV route bioavailability can facilitate easier and less stressful administration for long-term studies, better mimic potential clinical applications, and allow for the investigation of first-pass metabolism.
Q2: What are the primary initial challenges when moving from an IV to an oral formulation for a compound like this compound?
A2: The primary challenges typically revolve around the drug's intrinsic physicochemical properties. For many compounds, low aqueous solubility and/or poor membrane permeability are the main barriers to successful oral absorption. Additionally, degradation in the gastrointestinal (GI) tract and first-pass metabolism in the liver can significantly reduce the amount of active drug reaching systemic circulation.
Q3: What are the common formulation strategies to enhance the oral bioavailability of a poorly soluble drug?
A3: Several strategies can be employed to improve the solubility and dissolution rate of a poorly soluble compound. These include:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, leading to a faster dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution.[1][2]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the drug's solubility.[3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve absorption through lymphatic pathways.
-
Use of Surfactants: Surfactants can improve the wettability and solubilization of hydrophobic drugs.[2]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration in Rodents
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Aqueous Solubility | 1. Characterize the solid-state properties of this compound (e.g., crystallinity).2. Formulate as a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC).3. Explore co-grinding with excipients like highly branched cyclic dextrins.[4] | An amorphous form or a solid dispersion can prevent the crystalline structure from limiting the dissolution rate, thereby improving solubility. |
| Low Permeability | 1. Conduct an in vitro Caco-2 permeability assay.2. If permeability is low, consider formulation with permeation enhancers (use with caution and thorough toxicity assessment). | This will help determine if the primary absorption barrier is solubility or the ability to cross the intestinal epithelium. |
| First-Pass Metabolism | 1. Perform an in vitro metabolic stability assay using liver microsomes from the animal species being studied.2. If metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes only) or a formulation that promotes lymphatic uptake (e.g., lipid-based). | This helps to understand if the drug is being extensively metabolized before it reaches systemic circulation. |
| Food Effects | 1. Conduct pharmacokinetic studies in both fasted and fed animals. | The presence of food can significantly alter the bioavailability of some drugs. For instance, high-fat meals can sometimes enhance the absorption of lipophilic compounds. |
Issue 2: Inconsistent Results Between In Vitro Dissolution and In Vivo Bioavailability
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Dissolution Medium | 1. Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids in the fasted and fed states. | The pH and presence of bile salts in the gut can significantly impact the dissolution of a drug, which may not be captured by simple buffer systems. |
| Precipitation in the GI Tract | 1. Include a precipitation inhibitor in the formulation (e.g., HPMC).2. Analyze the GI tract contents post-dosing to check for drug precipitation. | A supersaturated state created by a solubility-enhancing formulation may not be stable in the GI tract, leading to precipitation and reduced absorption. |
| GI Tract Instability | 1. Assess the stability of this compound at different pH levels (e.g., pH 1.2, 4.5, 6.8) to simulate its transit through the GI tract. | Degradation in the acidic environment of the stomach or enzymatic degradation in the intestine can lead to lower than expected bioavailability. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 55 ± 12 | 2.0 | 250 ± 65 | 100 (Reference) |
| Micronized Suspension | 110 ± 25 | 1.5 | 525 ± 110 | 210 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 350 ± 70 | 1.0 | 1850 ± 350 | 740 |
| SEDDS Formulation | 420 ± 95 | 0.75 | 2200 ± 480 | 880 |
Data are presented as mean ± standard deviation (n=6 per group).
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) K30) in a 1:5 weight ratio in a suitable solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol) with stirring until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle, and then pass it through a sieve to ensure a uniform particle size.
-
Characterization: Characterize the solid dispersion using techniques such as Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the drug and Differential Scanning Calorimetry (DSC) to assess its thermal properties.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
-
Formulation Preparation: Prepare the this compound formulation (e.g., aqueous suspension, solid dispersion suspended in water) at the desired concentration.
-
Administration: Administer the formulation orally via gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Separation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Caption: Hypothetical signaling pathway for this compound as a bFGF mimic.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
References
- 1. Improvement in solubility of poor water-soluble drugs by solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Pharmacokinetic Modeling of SUN13837
This technical support center provides researchers, scientists, and drug development professionals with guidance on the pharmacokinetic (PK) modeling of SUN13837, a small molecule modulator of the fibroblast growth factor receptor (FGFR). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work and data analysis.
Frequently Asked Questions (FAQs)
Q1: What is the established pharmacokinetic model for this compound?
A1: The pharmacokinetics of this compound are best described by a three-compartment structural model with linear elimination.[1][2] This model was developed based on data from Phase 1 studies in healthy subjects. A three-compartment model was also found to be suitable for its metabolite, ASB15490.[1][2]
Q2: What are the known population pharmacokinetic parameters for this compound?
A2: Key population pharmacokinetic parameters for this compound, derived from studies in healthy subjects, are summarized in the table below. Please note that a complete set of parameters for the three-compartment model, including intercompartmental clearances and peripheral volumes of distribution, are not publicly available.
| Parameter | Value | Unit | Population |
| Clearance (CL) | 15.5 | L/h | Healthy Subjects |
| Total Volume of Distribution (Vd) | 112.5 | L | Healthy Subjects |
| Terminal Half-life (t½) | 12.0 - 17.9 | hours | Healthy Subjects |
Q3: How does age affect the pharmacokinetics of this compound and what are the dosage adjustment recommendations?
A3: Age has been identified as the most significant covariate affecting this compound pharmacokinetics, with drug exposure modestly increasing with advancing age.[1] However, the precise quantitative relationship between age and PK parameters has not been published. Pharmacokinetic modeling from a Phase 2 study in patients with acute spinal cord injury suggested that the dose may need to be lowered in future evaluations, which could be related to this age effect.[3][4] At present, there are no specific guidelines for age-based dosage adjustments. Researchers should consider age as a covariate in their population PK models and evaluate its impact on clearance and volume of distribution.
Q4: What is known about the metabolites of this compound?
A4: At least three metabolites of this compound have been identified in plasma.[1] One of these, ASB15490 (1-benzyl-N-methylpiperidin-4-amine), was also characterized by a three-compartment pharmacokinetic model.[1][3][4] However, specific pharmacokinetic parameters for ASB15490 are not publicly available. The urinary recovery of the parent drug, this compound, ranges from 31.7% to 60.9% after multiple doses.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is a small molecule mimetic of basic fibroblast growth factor (bFGF) and acts as a modulator of the fibroblast growth factor receptor (FGFR).[1] Its proposed mechanism involves promoting cellular differentiation, including angiogenesis and axonal outgrowth, and providing neuronal protection.
Below is a simplified representation of the proposed signaling pathway for this compound.
References
- 1. simulations-plus.com [simulations-plus.com]
- 2. Single-dose, Multiple-dose, and Population Pharmacokinetics of this compound Injection, a Basic Fibroblast Growth Factor Mimic in Healthy Subjects - Simulations Plus [simulations-plus.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Addressing Resistance in Long-Term SUN13837 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the FGFR inhibitor SUN13837 in long-term experimental settings. The information provided is based on established mechanisms of resistance to other FGFR inhibitors and offers strategies to investigate and potentially overcome them.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to this compound, has started to show reduced response after prolonged treatment. What are the likely causes?
A1: Reduced sensitivity to this compound after long-term exposure is likely due to the development of acquired resistance. The most common mechanisms of resistance to FGFR inhibitors fall into two main categories:
-
On-target resistance: This involves genetic changes in the FGFR gene itself, leading to the emergence of secondary mutations in the FGFR kinase domain. These mutations can interfere with the binding of this compound to its target.
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on FGFR signaling for survival and proliferation. This is often referred to as "bypass signaling."
Q2: What are the specific on-target mutations I should screen for?
A2: While specific mutations conferring resistance to this compound would need to be empirically determined, studies on other FGFR inhibitors have identified recurrent "hotspot" mutations. Key mutations to investigate in the relevant FGFR gene include:
-
Gatekeeper mutations: These mutations are located in the kinase domain's gatekeeper residue, which controls access to a hydrophobic pocket. A common example is the V565F/L mutation in FGFR2.[1][2]
-
Molecular brake mutations: Mutations in residues that stabilize the inactive conformation of the kinase can lead to constitutive activation. An example is the N550K mutation in FGFR2.[1][2][3]
Screening for these and other mutations in the FGFR kinase domain can help identify the cause of resistance.
Q3: What are the most common bypass signaling pathways activated in FGFR inhibitor resistance?
A3: The two most frequently implicated bypass pathways in resistance to FGFR inhibitors are:
-
PI3K/AKT/mTOR Pathway: Activation of this pathway, often through mutations in genes like PIK3CA or loss of function of tumor suppressors like PTEN, can promote cell survival and proliferation independently of FGFR signaling.[1][4]
-
MAPK Pathway (RAS-RAF-MEK-ERK): Reactivation of this pathway downstream of FGFR can occur through various mechanisms, including mutations in KRAS or NRAS, or upregulation of other receptor tyrosine kinases (RTKs) like EGFR or MET.[5][6][7]
Q4: How can I investigate if bypass signaling is the cause of resistance in my experiments?
A4: To determine if bypass signaling is responsible for the observed resistance, you can perform the following:
-
Phospho-protein analysis: Use techniques like Western blotting or phospho-RTK arrays to assess the activation status of key proteins in the PI3K/AKT/mTOR and MAPK pathways (e.g., phospho-AKT, phospho-mTOR, phospho-ERK). Compare the protein phosphorylation levels in your resistant cells versus the parental, sensitive cells, both in the presence and absence of this compound.
-
Gene expression analysis: Analyze the mRNA levels of genes involved in these pathways.
-
Targeted sequencing: Sequence key genes in these pathways (PIK3CA, PTEN, KRAS, NRAS, BRAF, EGFR, MET) to identify potential activating mutations.
Q5: What strategies can I explore to overcome this compound resistance in my experimental models?
A5: Based on the mechanism of resistance, several strategies can be investigated:
-
For on-target resistance: If a specific FGFR mutation is identified, consider switching to a next-generation or irreversible FGFR inhibitor that has demonstrated activity against that particular mutation.[1][2]
-
For off-target resistance: A combination therapy approach is often effective.[5]
-
If the PI3K/AKT/mTOR pathway is activated, combine this compound with a PI3K, AKT, or mTOR inhibitor (e.g., everolimus).[1][2]
-
If the MAPK pathway is reactivated, consider combining this compound with a MEK inhibitor or an inhibitor of the upstream RTK (e.g., an EGFR inhibitor if EGFR signaling is upregulated).[6][8]
-
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Gradual loss of this compound efficacy over time in cell culture. | Development of a heterogeneous population with resistant clones. | 1. Perform a dose-response curve to quantify the shift in IC50. 2. Isolate single-cell clones from the resistant population and characterize their individual sensitivity to this compound. 3. Analyze the genomic DNA of resistant clones for FGFR kinase domain mutations. 4. Perform phospho-protein analysis on resistant clones to check for bypass pathway activation. |
| Tumor regrowth in xenograft models after an initial response to this compound. | Acquired resistance through on-target mutation or bypass signaling. | 1. Biopsy the relapsed tumors and compare their genetic and protein expression profiles to the pre-treatment tumors.[1] 2. Perform next-generation sequencing (NGS) on the tumor tissue to identify mutations in FGFR and key cancer-related genes. 3. Based on the findings, initiate a second line of treatment with a combination therapy (e.g., this compound + PI3K inhibitor or this compound + MEK inhibitor). |
| No response to this compound in a new cell line with a known FGFR alteration (Primary Resistance). | Pre-existing co-mutations that activate bypass pathways. | 1. Confirm the FGFR alteration and its expression level. 2. Perform baseline genomic and proteomic analysis to identify any co-occurring mutations or activated signaling pathways.[9] 3. Test the efficacy of combination therapies targeting the identified bypass pathways from the outset. |
Quantitative Data Summary
Table 1: Frequency of On-Target FGFR2 Kinase Domain Mutations in Resistant Cholangiocarcinoma.
| FGFR2 Mutation Type | Residue | Frequency in Resistant Cases |
| Molecular Brake | N550 | 63% |
| Gatekeeper | V565 | 47% |
Data compiled from a study of 82 patients with FGFR2-altered cholangiocarcinoma who developed resistance to FGFR inhibitors.[3][10]
Table 2: Off-Target Alterations in Patients with Resistance to FGFR Inhibitors.
| Signaling Pathway | Altered Genes | Frequency in a Cohort of 36 Patients |
| PI3K/mTOR | PIK3CA, TSC1 | Found in 11 of 36 patients (often with on-target mutations) |
| MAPK | NRAS |
Data from a study of 36 patients with FGFR2-driven malignancies who progressed on selective FGFR inhibitors.[1][11]
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Cell Culture: Culture the parental cancer cell line with a known activating FGFR alteration in its recommended growth medium.
-
Initial Dosing: Treat the cells with this compound at a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells adapt and resume proliferation. This is typically done in a stepwise manner, doubling the concentration every 1-2 weeks.
-
Maintenance: Once the cells are able to proliferate in a high concentration of this compound (e.g., 10-fold the initial IC50), maintain them in this concentration to ensure the stability of the resistant phenotype.
-
Characterization: Regularly assess the IC50 of the resistant cell line to this compound to confirm the degree of resistance compared to the parental cell line.
Protocol 2: Western Blot Analysis for Bypass Pathway Activation
-
Cell Lysis: Lyse both the parental and this compound-resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-mTOR, mTOR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the activation status of the signaling pathways.
Visualizations
Caption: Simplified FGFR signaling pathway leading to cell proliferation and survival.
Caption: Mechanisms of acquired resistance to FGFR inhibitors like this compound.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fondazionebonadonna.org [fondazionebonadonna.org]
- 7. academic.oup.com [academic.oup.com]
- 8. escholarship.org [escholarship.org]
- 9. Mechanisms of resistance to FGFR inhibitors in the treatment of advanced cholangiocarcinoma with FGFR mutations: A literature review [accscience.com]
- 10. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
SUN13837 Technical Support Center: Troubleshooting and FAQs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with SUN13837, a neuroprotective and neuroregenerative agent. The information is compiled from preclinical and clinical studies to assist in optimizing experimental design and interpreting results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a mimic of basic fibroblast growth factor (bFGF). It is an orally active and blood-brain barrier-penetrating modulator of the fibroblast growth factor receptor (FGFR).[1] Its proposed mechanism involves binding to FGF receptors, which triggers intracellular signaling pathways that promote neuroprotection and axonal outgrowth.[2] Unlike natural bFGF, this compound has been designed to avoid stimulating unwanted cell proliferation.[2][3]
Q2: What is the current developmental status of this compound?
A2: this compound has undergone Phase 1 and Phase 2 clinical trials for the treatment of acute spinal cord injury.[3][4][5] The Phase 2 trial did not meet its primary efficacy endpoint at the dose tested.[4][6]
Q3: What pharmacokinetic properties of this compound have been observed in humans?
A3: A Phase 1 study in healthy volunteers demonstrated that this compound has a predictable pharmacokinetic profile. The maximum concentration (Cmax) and area under the curve (AUC) increase in a manner proportional to the dose. The mean half-life (t1/2) after single intravenous doses ranged from 12.0 to 17.9 hours. With multiple daily doses, a steady state was achieved by day 5 with minimal accumulation.
Troubleshooting Guide
Issue 1: Suboptimal Efficacy Observed in Preclinical Models
If you are observing lower-than-expected efficacy with this compound in your in vivo or in vitro experiments, consider the following troubleshooting steps:
-
Dose/Concentration Optimization: The therapeutic window of this compound appears to be limited by efficacy at the clinically tested dose of 1 mg/kg/day.[4] Preclinical studies in rats have shown functional recovery, suggesting the compound is active.[2] It is possible that higher doses are required to achieve a robust therapeutic effect.
-
Recommendation: Conduct a dose-response study to determine the optimal concentration for your specific model. It is critical to establish a clear dose-response relationship for both efficacy and any potential toxicity.
-
-
Timing of Administration: In preclinical models of acute injury, the timing of the first dose is crucial.
-
Recommendation: Administer this compound as early as possible following the initial injury to maximize its neuroprotective effects.
-
-
Route of Administration: this compound is a highly lipid-soluble small molecule suitable for intravenous injection.[3]
-
Recommendation: Ensure proper formulation and administration for consistent bioavailability. For in vitro studies, ensure adequate solubility and stability in your culture medium.
-
Issue 2: Concerns About Potential Off-Target Effects or Toxicity at Higher Doses
While the Phase 2 clinical trial at 1 mg/kg/day reported no significant safety concerns, exploring higher doses in preclinical models necessitates careful monitoring for potential toxicity.
-
Monitoring for Adverse Effects:
-
Recommendation: In animal studies, closely monitor for any signs of toxicity, including changes in weight, behavior, and food/water intake. Conduct comprehensive histopathological analysis of major organs at the end of the study. For in vitro studies, perform cytotoxicity assays in parallel with your efficacy experiments.
-
-
Understanding the Safety Margin:
-
Recommendation: If dose-limiting toxicity is observed, it is crucial to determine the No Observed Adverse Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD). This will help to define the therapeutic window for your specific model.
-
Strategies to Potentially Improve the Therapeutic Window of this compound
The following are exploratory strategies based on general principles of drug development that could be investigated to enhance the therapeutic window of this compound.
1. Combination Therapy
-
Rationale: Combining this compound with another agent that has a different but complementary mechanism of action could lead to synergistic effects, potentially allowing for a lower, more effective dose of this compound. As an FGFR modulator, exploring combinations with inhibitors of other signaling pathways involved in neuronal cell death or glial scar formation could be a fruitful area of research.
-
Experimental Approach:
-
Identify potential synergistic partners (e.g., anti-inflammatory agents, other neurotrophic factors, or inhibitors of pathways downstream of FGFR).
-
Conduct in vitro checkerboard assays to assess for synergy, additivity, or antagonism.
-
Validate promising combinations in in vivo models of neurological injury.
-
2. Advanced Drug Delivery Systems
-
Rationale: Novel drug delivery systems, such as nanoparticles or liposomes, can improve the pharmacokinetic profile of a drug, enhance its delivery to the target site, and potentially reduce systemic side effects.[2][4] This could allow for a lower overall dose of this compound while maintaining a high concentration at the site of injury.
-
Experimental Approach:
-
Develop and characterize a suitable nanoparticle or liposomal formulation of this compound.
-
Conduct pharmacokinetic studies to compare the biodistribution and half-life of the formulated versus the free drug.
-
Evaluate the efficacy and safety of the formulated this compound in relevant animal models.
-
Data Presentation
Table 1: Summary of this compound Phase 1 Pharmacokinetic Parameters in Healthy Subjects
| Parameter | Value |
| Dose Proportionality | Cmax and AUC increase proportionally with dose |
| Mean Half-life (t1/2) | 12.0 - 17.9 hours (single IV dose) |
| Steady State | Achieved by Day 5 (multiple daily doses) |
| Accumulation | Minimal |
Table 2: Key Findings from the this compound Phase 2 Clinical Trial (ASCENT-ASCI Study)
| Parameter | Result |
| Dose Administered | 1 mg/kg/day (intravenous) |
| Primary Endpoint | Not met (mean total SCIM III score)[4] |
| Secondary Endpoint | Statistically significant improvement in UEMS scores[4] |
| Safety | No safety concerns noted by the Independent Data Safety Monitoring and Review Board[4] |
Experimental Protocols
Protocol 1: General Procedure for a Preclinical Dose-Response Efficacy Study in a Rodent Model of Spinal Cord Injury
-
Animal Model: Utilize a standardized model of spinal cord injury (e.g., contusion or transection) in rats or mice.
-
Grouping: Randomly assign animals to several groups: sham (surgery without injury), vehicle control (receiving the drug vehicle), and multiple this compound treatment groups at varying doses (e.g., 1, 5, 10, 20 mg/kg).
-
Administration: Administer this compound or vehicle intravenously at a predetermined time point post-injury (e.g., 1 hour) and continue dosing as required by the experimental design (e.g., daily for 7 days).
-
Behavioral Assessment: Conduct regular behavioral testing to assess functional recovery (e.g., Basso, Beattie, and Bresnahan (BBB) locomotor rating scale).
-
Histological Analysis: At the end of the study, perfuse the animals and collect spinal cord tissue for histological analysis to assess lesion size, axonal sprouting, and other relevant markers.
-
Data Analysis: Statistically compare the outcomes between the different dose groups and the vehicle control to determine the dose-response relationship for efficacy.
Visualizations
References
- 1. The no-observed-adverse-effect-level in drug safety evaluations: use, issues, and definition(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. GLP toxicology study of a fully-human T cell redirecting CD3:EGFRvIII binding immunotherapeutic bispecific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical stereoselective disposition and toxicokinetics of two novel MET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. No-observed-adverse-effect level - Wikipedia [en.wikipedia.org]
- 6. Statistical uncertainty in the no-observed-adverse-effect level - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of SUN13837 and Other Neuroprotective Agents: A Guide for Researchers
In the landscape of neuroprotective agent development, a diverse array of molecules with distinct mechanisms of action are under investigation for various neurological disorders. This guide provides a comparative analysis of SUN13837, a novel Fibroblast Growth Factor Receptor (FGFR) modulator, against established and emerging neuroprotective agents, including Edaravone (B1671096), Butylphthalide (NBP), and Citicoline. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Mechanism of Action and Preclinical Efficacy
The neuroprotective agents discussed herein exhibit varied mechanisms of action, targeting different pathways implicated in neuronal damage and cell death.
This compound is a small molecule that acts as a mimic of basic fibroblast growth factor (bFGF) and modulates FGFR signaling.[1] This pathway is crucial for neuronal survival, neurite outgrowth, and synaptic plasticity.[2] Preclinical studies in a rat model of spinal cord injury have demonstrated that this compound administration leads to significant functional recovery, as measured by the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.[3]
Edaravone , a potent free radical scavenger, is approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[4] Its primary mechanism involves the quenching of reactive oxygen species (ROS), thereby mitigating oxidative stress-induced neuronal damage.[5][6] In preclinical models of stroke, such as the middle cerebral artery occlusion (MCAO) model, Edaravone has been shown to reduce infarct volume and improve neurological deficits.[7][8][9]
Butylphthalide (NBP) , initially isolated from celery seed, has demonstrated neuroprotective effects in models of neurodegenerative diseases, particularly Alzheimer's disease. Its multifaceted mechanism includes anti-inflammatory, antioxidant, and anti-apoptotic actions, as well as the modulation of amyloid-beta (Aβ) metabolism.[10][11] In APP/PS1 transgenic mouse models of Alzheimer's disease, NBP has been shown to improve cognitive function.[12][13]
Citicoline is a naturally occurring endogenous compound that plays a crucial role in the synthesis of phosphatidylcholine, a key component of cell membranes.[14] Its neuroprotective effects are attributed to the stabilization of cell membranes, reduction of oxidative stress, and enhancement of neurotransmitter synthesis.[15] In animal models of glaucoma, Citicoline has been shown to promote the survival of retinal ganglion cells.[15][16]
Quantitative Comparison of Preclinical Data
The following tables summarize key quantitative data from preclinical studies of this compound and the selected comparator neuroprotective agents. It is important to note that the direct comparison of efficacy is challenging due to the use of different animal models and endpoint measures.
| Agent | Animal Model | Key Efficacy Endpoint | Results |
| This compound | Rat Spinal Cord Injury | BBB Locomotor Score | Significant improvement in BBB scores compared to vehicle control.[3] |
| Edaravone | Rat Middle Cerebral Artery Occlusion (MCAO) | Infarct Volume | Significant reduction in infarct volume compared to control.[8][9] |
| Butylphthalide (NBP) | APP/PS1 Transgenic Mouse (Alzheimer's Disease) | Cognitive Function (e.g., Morris Water Maze) | Significant improvement in learning and memory deficits.[12][13] |
| Citicoline | Rat/Mouse Glaucoma Model | Retinal Ganglion Cell (RGC) Survival | Increased RGC survival compared to untreated controls.[15][16] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Fibroblast Growth Factor Signalling in the Diseased Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Metabolomic Profiling of Brain Protective Effect of Edaravone on Cerebral Ischemia-Reperfusion Injury in Mice [frontiersin.org]
- 9. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-3-n-butylphthalide improves cognitive impairment of APP/PS1 mice by BDNF/TrkB/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. l-3-n-Butylphthalide Improves Cognitive Impairment and Reduces Amyloid-β in a Transgenic Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-3-n-butylphthalide improves cognitive impairment of APP/PS1 mice by BDNF/TrkB/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Citicoline and lithium rescue retinal ganglion cells following partial optic nerve crush in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective Effect of the Combination of Citicoline and CoQ10 in a Mouse Model of Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
SUN13837: A Comparative Guide to its Neuroprotective Effects in Preclinical Models
Introduction
SUN13837 is a small molecule, lipid-soluble mimetic of basic fibroblast growth factor (bFGF) that has been investigated for its neuroprotective and neuro-regenerative properties. This guide provides a comprehensive overview of the preclinical data supporting the neuroprotective effects of this compound, with a primary focus on its evaluation in models of acute spinal cord injury (SCI). It is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical evidence for this compound and its potential as a therapeutic agent for neurological disorders. While direct comparative studies with other neuroprotective agents are limited, this guide places this compound in the context of other therapeutic strategies by outlining its mechanism of action and summarizing its efficacy in preclinical models.
Mechanism of Action
This compound is designed to mimic the neuroprotective and neuro-regenerative functions of basic fibroblast growth factor (bFGF).[1] It is believed to bind to fibroblast growth factor receptors (FGFRs) and activate downstream intracellular signaling pathways.[1] The activation of these pathways is thought to confer neuroprotection by mitigating glutamate (B1630785) excitotoxicity and promoting axonal outgrowth.[1] Key signaling cascades associated with bFGF and likely this compound include the PI3K/Akt/mTOR and RAS/MAPK pathways, which are crucial for cell survival, proliferation, and differentiation.[2]
Figure 1: Proposed signaling pathway for this compound.
Preclinical Efficacy of this compound in Spinal Cord Injury Models
Preclinical studies have primarily evaluated the efficacy of this compound in rat models of spinal cord injury. These studies have demonstrated its potential to improve functional recovery.
Table 1: Summary of Preclinical Efficacy Data for this compound in a Rat SCI Model
| Outcome Measure | Treatment Group | Result | Citation |
| Locomotor Function (BBB Score) | This compound (1 mg/kg) | Statistically significant improvement compared to vehicle. | [2] |
| Corticospinal Neuron Survival | This compound | Improved survival of corticospinal neurons. | [1] |
| Axonal Regrowth | This compound | Enhanced axonal regrowth. | [1] |
| Functional Recovery | This compound | Statistically significant functional recovery relative to placebo. | [1] |
Experimental Protocols
The following provides a general outline of the experimental protocols used in preclinical evaluations of this compound in spinal cord injury models.
1. Animal Model:
-
Species: Adult female Sprague-Dawley rats are commonly used.
-
Injury Model: A contusion or compression model of spinal cord injury is typically induced at the thoracic level (e.g., T10). This is often performed using a standardized impactor device to ensure consistency of the injury.
2. Drug Administration:
-
Drug: this compound, dissolved in a suitable vehicle.
-
Route of Administration: Intravenous (IV) injection.[1]
-
Dosage: A common dose is 1 mg/kg/day.[3]
-
Timing: Treatment is typically initiated shortly after the injury (e.g., within 90 minutes) and continued for a specified duration.[2]
3. Outcome Assessments:
-
Behavioral Testing: Locomotor function is the primary behavioral outcome and is assessed using the Basso, Beattie, Bresnahan (BBB) locomotor rating scale. This scale evaluates hindlimb movements, coordination, and weight support.
-
Histological Analysis: At the end of the study period, spinal cord tissue is collected for histological examination. This includes staining to assess the extent of the lesion, neuronal survival (e.g., using markers like NeuN), and axonal sprouting or regeneration (e.g., using markers like 5-HT or GAP-43).
-
Electrophysiology: Motor evoked potentials (MEPs) may be measured to assess the functional integrity of descending motor pathways.[2]
Figure 2: General experimental workflow for preclinical evaluation.
Comparison with Other Neuroprotective Agents
Table 2: Mechanistic Comparison of Various Neuroprotective Agents
| Agent | Primary Mechanism of Action | Preclinical Models |
| This compound | bFGF mimetic, activates FGFR signaling (PI3K/Akt, RAS/MAPK) [1][2] | Spinal Cord Injury [1][2] |
| Riluzole | Glutamate modulator (inhibits release, blocks voltage-gated sodium channels) | Amyotrophic Lateral Sclerosis (ALS)[4] |
| Minocycline | Anti-inflammatory, inhibits apoptosis | Stroke, Spinal Cord Injury |
| Edaravone | Free radical scavenger | Amyotrophic Lateral Sclerosis (ALS)[4] |
| Olesoxime | Acts on the mitochondrial permeability transition pore (mPTP) | Amyotrophic Lateral Sclerosis (ALS)[5] |
| Dexpramipexole | Enhances mitochondrial ATP output, reduces reactive oxygen species | Amyotrophic Lateral Sclerosis (ALS)[5] |
Conclusion
Preclinical studies in rodent models of spinal cord injury provide evidence for the neuroprotective and neuro-regenerative effects of this compound, demonstrating improvements in locomotor function, neuronal survival, and axonal regrowth.[1][2] Its mechanism of action as a bFGF mimetic suggests that it may offer therapeutic benefits by activating key pro-survival and growth-promoting pathways.[1] While the absence of direct comparative preclinical data with other neuroprotective agents is a limitation, the existing findings support further investigation of this compound as a potential treatment for acute spinal cord injury and possibly other neurodegenerative conditions. Future preclinical research should aim to include head-to-head comparisons with other promising neuroprotective compounds to better delineate the relative therapeutic potential of this compound.
References
- 1. Asubio Initiates Landmark Clinical Study in Spinal Cord Injury [prnewswire.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound in Treatment of Acute Spinal Cord Injury, the ASCENT-ASCI Study, Clinical Neurology and Neuroscience, Science Publishing Group [sciencepublishinggroup.com]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Therapeutic neuroprotective agents for amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
SUN13837 for Spinal Cord Injury: A Comparative Analysis of Clinical Trial Results and Emerging Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the clinical trial results and limitations of SUN13837 for acute spinal cord injury (SCI), alongside an evaluation of alternative therapeutic agents. This analysis is supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of key signaling pathways.
Executive Summary
This compound, a small molecule mimetic of basic fibroblast growth factor (bFGF), was investigated for its neuroprotective and neuroregenerative potential in acute spinal cord injury. The Phase 2 ASCENT-ASCI clinical trial, however, did not meet its primary endpoint, showing no statistically significant improvement in the primary measure of functional recovery compared to placebo. Despite this, some secondary outcomes suggested a potential therapeutic signal, particularly in certain subgroups of patients. This guide critically examines the this compound trial data and places it in the context of other investigational drugs for SCI, including Riluzole, Minocycline (B592863), and Cethrin (VX-210), to inform future research and development efforts in this challenging therapeutic area.
This compound: Clinical Trial Performance
The ASCENT-ASCI study was a Phase 2, multicenter, randomized, double-blind, placebo-controlled trial designed to assess the efficacy and safety of this compound in patients with acute cervical spinal cord injury.[1][2]
Quantitative Data Summary
| Outcome Measure | This compound Group | Placebo Group | Difference | p-value |
| Primary Endpoint | ||||
| Mean Total SCIM III Score at Week 16 | 38.14 (SE = 4.70) | 33.60 (SE = 4.70) | 4.54 (SE = 6.52) | 0.4912 |
| Secondary Endpoints (at Week 16) | ||||
| Change from Baseline in UEMS | 9.92 (SE = 1.69) | 4.95 (SE = 1.67) | 4.97 (SE = 2.30) | 0.0347 |
| Combined Self-Care and Mobility Score of SCIM III | 18.73 (SE = 3.12) | 15.02 (SE = 3.10) | 3.71 (SE = 4.30) | 0.3951 |
| Change from Baseline in ISNCSCI Total Motor Score | 16.58 (SE = 4.28) | 14.07 (SE = 4.18) | 2.51 (SE = 5.87) | 0.6719 |
SCIM III: Spinal Cord Independence Measure III; UEMS: Upper Extremity Motor Score; ISNCSCI: International Standards for Neurological Classification of Spinal Cord Injury; SE: Standard Error.
Key Findings and Limitations
The primary endpoint, the mean total SCIM III score at week 16, was not met, indicating no statistically significant overall functional improvement with this compound compared to placebo.[1][2] However, a noteworthy finding was the statistically significant improvement in the change from baseline in the Upper Extremity Motor Score (UEMS), a secondary endpoint.[1][2] This suggests a potential localized effect on motor recovery in the upper limbs.
A key limitation of the trial was the heterogeneity of the patient population. Subgroup analyses suggested that patients with AIS (ASIA Impairment Scale) B and C injuries, particularly those with C6-C7 level injuries, may have experienced a greater benefit from this compound.[1] Specifically, in the C3-C8 AIS B and C stratum, a 6.8-point difference in the Total SCIM III score was observed, although this was not statistically significant due to the small sample size in this subgroup.[1] Pharmacokinetic modeling also suggested that the dosage might need to be optimized in future studies.[1]
Comparative Analysis with Alternative Therapies
Several other pharmacological agents have been investigated for acute SCI, targeting different mechanisms of secondary injury. Below is a comparison of this compound with Riluzole, Minocycline, and Cethrin.
Quantitative Comparison of Clinical Trial Outcomes
| Drug | Primary Outcome Measure | Result | Key Secondary Outcome/Subgroup Analysis |
| This compound | Mean Total SCIM III Score at Week 16 | Not Met (p=0.4912)[2] | Statistically significant improvement in UEMS change from baseline (p=0.0347)[1][2] |
| Riluzole | Change in UEM scores at 180 days (RISCIS trial) | Not Met | Significant gains in functional recovery in all subgroups of cervical SCI subjects (AIS A, B, and C) on pre-planned secondary analyses[3] |
| Minocycline | ASIA Motor Score change at 1 year | Not Met (overall population, p=0.20)[4][5][6][7][8] | A 14-point greater motor recovery in patients with cervical injury approached statistical significance (p=0.05)[4][5][6][7][8] |
| Cethrin (VX-210) | Change from baseline in UEMS at 6 months | Not Met (study terminated for futility)[9] | In an earlier Phase I/IIa trial, the largest improvement in ASIA motor score was seen in cervical patients treated with 3 mg of Cethrin[10][11] |
Experimental Protocols
This compound (ASCENT-ASCI Trial)
-
Study Design: Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[12]
-
Participants: 65 subjects with acute cervical spinal cord injury (AIS A, B, or C; C4-C8 levels).[1]
-
Intervention: Intravenous administration of 1 mg/kg/day of this compound or a matching placebo.[1][2]
-
Dosing Regimen: Daily for a minimum of 7 and a maximum of 28 days, initiated within 12 hours of injury.[1][2][13]
-
Primary Efficacy Endpoint: Mean total SCIM III score at Week 16.[1][2]
-
Secondary Efficacy Endpoints: Combined SCIM III Self-Care and Mobility subscales, and ISNCSCI Total Motor scores at Week 16.[1][2]
Riluzole (RISCIS Trial)
-
Study Design: International, multi-center, prospective, randomized, double-blinded, placebo-controlled, adaptive, Phase III trial.[14]
-
Participants: Patients with AIS A-C, cervical (C4-C8) traumatic SCI, within 12 hours of injury.[14]
-
Intervention: Oral administration of Riluzole or placebo.[14]
-
Dosing Regimen: 100 mg twice daily for the first 24 hours, followed by 50 mg twice daily for the subsequent 13 days.[14]
-
Primary Efficacy Endpoint: Change in Upper Extremity Motor (UEM) scores at 180 days.[14]
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound is a mimetic of basic fibroblast growth factor (bFGF) and is thought to exert its neuroprotective and neuroregenerative effects by binding to FGF receptors (FGFRs).[15] This binding is hypothesized to activate downstream signaling cascades that promote neuronal survival and axonal growth, while importantly, lacking the proliferative effects of native bFGF.[13]
Caption: Proposed signaling pathway of this compound.
Comparative Signaling Pathways of Alternative Therapies
The alternative therapies discussed target distinct pathways involved in the secondary injury cascade following SCI.
Caption: Mechanisms of action for alternative SCI therapies.
Riluzole is a sodium channel blocker that reduces glutamate excitotoxicity, a key event in the acute phase of SCI.[16][17][18][19][20][21] Minocycline, a tetracycline (B611298) antibiotic, exhibits anti-inflammatory properties by inhibiting microglial activation and the production of pro-inflammatory cytokines, partly through the p38 MAPK pathway.[22][23][24][25][26] Cethrin (VX-210) is a RhoA inhibitor that targets the inhibition of axonal regeneration by preventing growth cone collapse.[10][27][28][29][30]
Conclusion and Future Directions
The clinical trial of this compound for acute spinal cord injury did not achieve its primary efficacy endpoint, highlighting the significant challenges in developing effective treatments for this devastating condition. However, the observed treatment effect on upper extremity motor function warrants further investigation, potentially in more targeted patient populations.
The comparison with other investigational drugs such as Riluzole, Minocycline, and Cethrin underscores the diversity of therapeutic strategies being pursued. While none of these agents have yet demonstrated unequivocal, robust efficacy in large-scale trials, the nuanced results, particularly in specific patient subgroups, provide valuable insights for the design of future clinical studies. A multi-faceted approach, potentially combining therapies that target different aspects of the complex SCI pathophysiology, may hold the key to improving outcomes for patients. Continued research into patient stratification biomarkers and optimized dosing regimens will be crucial for advancing the field of SCI therapeutics.
References
- 1. This compound in Treatment of Acute Spinal Cord Injury, the ASCENT-ASCI Study, Clinical Neurology and Neuroscience, Science Publishing Group [sciencepublishinggroup.com]
- 2. [PDF] this compound in Treatment of Acute Spinal Cord Injury, the ASCENT-ASCI Study | Semantic Scholar [semanticscholar.org]
- 3. Safety and Efficacy of Riluzole in Acute Spinal Cord Injury Study (RISCIS): A Multi-Center, Randomized, Placebo-Controlled, Double-Blinded Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results of a phase II placebo-controlled randomized trial of minocycline in acute spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. A Randomized Controlled Trial of Local Delivery of a Rho Inhibitor (VX-210) in Patients with Acute Traumatic Cervical Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jdc.jefferson.edu [jdc.jefferson.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Experimental Drug Being Tested at Shepherd Center May Improve Mobility after Spinal Cord Injury [news.shepherd.org]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. Asubio Initiates Landmark Clinical Study in Spinal Cord Injury [prnewswire.com]
- 16. Clinical Trial Suggests ALS Drug Effective for Treating Spinal Cord Injuries [uh.edu]
- 17. mdpi.com [mdpi.com]
- 18. Riluzole as a Neuroprotective Drug for Spinal Cord Injury: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Safety and Efficacy of Riluzole in Traumatic Spinal Cord Injury: A Systematic Review With Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Riluzole as a pharmacological therapy for spinal cord injury: where does this therapy stand? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Riluzole as a Neuroprotective Drug for Spinal Cord Injury: From Bench to Bedside [ouci.dntb.gov.ua]
- 22. researchgate.net [researchgate.net]
- 23. Minocycline targets multiple secondary injury mechanisms in traumatic spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Minocycline targets multiple secondary injury mechanisms in traumatic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Minocycline targets multiple secondary injury mechanisms in traumatic spinal cord injury | Semantic Scholar [semanticscholar.org]
- 26. Minocycline Alleviates Death of Oligodendrocytes by Inhibiting Pro-Nerve Growth Factor Production in Microglia after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 27. io.nihr.ac.uk [io.nihr.ac.uk]
- 28. Rho Inhibitor VX-210 in Acute Traumatic Subaxial Cervical Spinal Cord Injury: Design of the SPinal Cord Injury Rho INhibition InvestiGation (SPRING) Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Acute spinal cord injury: Pathophysiology and pharmacological intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A Randomized Controlled Trial of Local Delivery of a Rho Inhibitor (VX-210) in Patients with Acute Traumatic Cervical Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of FGFR Modulation: A Comparative Analysis
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, crucial for cell proliferation, differentiation, and survival, has emerged as a significant target in oncology. Aberrations in this pathway are implicated in various malignancies, driving the development of a new class of targeted therapies: FGFR modulators. This guide provides a comparative overview of the efficacy of several prominent FGFR modulators, with a special note on SUN13837, a novel modulator with a distinct therapeutic focus.
While most FGFR modulators are developed for their anti-cancer properties, this compound is an orally active, potent, and blood-brain barrier-penetrating FGFR modulator primarily investigated for its neuroprotective activities in the context of neurodegenerative diseases.[1][2] Its mechanism and potential efficacy in oncology are not yet established in publicly available research. This guide, therefore, focuses on comparing the efficacy of established FGFR inhibitors in cancer treatment.
Efficacy of Approved FGFR Inhibitors in Oncology
Several FGFR inhibitors have received FDA approval for the treatment of specific cancers with FGFR alterations. These include pemigatinib, infigratinib, futibatinib, and erdafitinib. Their efficacy in clinical trials is summarized below.
Cholangiocarcinoma (CCA)
FGFR2 fusions or rearrangements are present in 10-16% of intrahepatic cholangiocarcinomas.[3] Several FGFR inhibitors have demonstrated significant clinical activity in this patient population.
| Drug | Phase II Trial | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Pemigatinib | FIGHT-202 | 35.5%[4] | 6.9 months[4] | 21.1 months[5] |
| Infigratinib | Phase 2 | 23.1%[5] | Not Reported | 7.8 months[5] |
| Futibatinib | FOENIX-CCA2 | 41.7%[4] | 8.9 months[4] | 21.7 months[5] |
| Erdafitinib | Phase 2 (Asian population) | 67% (in a small cohort of 9 patients)[6] | Not Reported | Not Reported |
Urothelial Carcinoma
FGFR3 genetic alterations are common in urothelial carcinoma, making it a key target for FGFR inhibitors.
| Drug | Phase II Trial | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Erdafitinib | BLC2001 | 40%[7] | 5.5 months |
| Infigratinib | Phase 2 | 25%[7] | 3.7 months[7] |
| Pemigatinib | FIGHT-201 | 21%[7] | 4.1 months[7] |
Mechanism of Action and Signaling Pathway
FGFRs are a family of four receptor tyrosine kinases (FGFR1-4). The binding of fibroblast growth factors (FGFs) to FGFRs leads to receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell growth and survival.
FGFR inhibitors act by binding to the ATP-binding pocket of the FGFR kinase domain, preventing phosphorylation and subsequent activation of downstream signaling. Most of these inhibitors are competitive and reversible, with the exception of futibatinib, which binds irreversibly.[7]
Figure 1: Simplified FGFR signaling pathway and the mechanism of action of FGFR inhibitors.
Experimental Protocols
The efficacy data presented in the tables are derived from clinical trials with specific methodologies for assessing treatment response.
Assessment of Tumor Response
In clinical trials for solid tumors, the assessment of the overall response rate (ORR) is typically based on the Response Evaluation Criteria in Solid Tumors (RECIST) .
RECIST Protocol:
-
Baseline Assessment: At the beginning of the trial, all measurable lesions (tumors) are identified and their longest diameters are measured using imaging techniques like CT or MRI. The sum of the longest diameters of all target lesions is calculated as the baseline sum of diameters.
-
Follow-up Assessments: Tumor measurements are repeated at regular intervals during the treatment.
-
Response Categories:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of the longest diameters of target lesions, taking as reference the baseline sum diameters.
-
Progressive Disease (PD): At least a 20% increase in the sum of the longest diameters of target lesions, taking as reference the smallest sum on study. In addition to the relative increase of 20%, the sum must also demonstrate an absolute increase of at least 5 mm. The appearance of one or more new lesions is also considered progression.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
Overall Response Rate (ORR) is the proportion of patients with a complete or partial response to the treatment (CR + PR).
Progression-Free Survival (PFS) is the length of time during and after the treatment that a patient lives with the disease but it does not get worse. It is measured from the start of the trial until there is evidence of tumor progression or the patient dies from any cause.
Figure 2: Generalized workflow for a clinical trial evaluating an FGFR inhibitor.
Conclusion
The landscape of FGFR modulators in oncology is rapidly evolving, with several potent inhibitors demonstrating significant clinical benefit in patients with specific FGFR-altered cancers. While direct comparisons between these drugs are limited due to the absence of head-to-head trials, the available data provide valuable insights into their respective efficacies. This compound, with its current focus on neuroprotection, represents a different therapeutic application of FGFR modulation. Future research will be crucial to fully understand the therapeutic potential of the growing class of FGFR modulators across different diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FGFR调节剂 | MCE [medchemexpress.cn]
- 3. U.S. FDA Approves FGFR Inhibitor, Futibatinib for the Treatment of Previously Treated, Unresectable, Locally Advanced or Metastatic Intrahepatic Cholangiocarcinoma | 2022 | TAIHO PHARMA [taiho.co.jp]
- 4. ajmc.com [ajmc.com]
- 5. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Facts and new hopes on selective FGFR inhibitors in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SUN13837 and Other Small Molecule Neurotrophic Mimetics
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuroprotective and neuroregenerative therapeutics is rapidly evolving, with a growing interest in small molecule neurotrophic mimetics. These compounds offer the potential to overcome the limitations of traditional protein-based neurotrophic factors, such as poor blood-brain barrier permeability and unfavorable pharmacokinetic profiles.[1] This guide provides a head-to-head comparison of SUN13837, a basic fibroblast growth factor (bFGF) mimetic, with other notable small molecule neurotrophic mimetics, including Cerebrolysin, P7C3, and LM22A-4. The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy in various models of neurological disorders, and key experimental findings.
Overview of Compared Molecules
This compound is a small molecule designed to mimic the neurotrophic and neuroprotective effects of basic fibroblast growth factor (bFGF) without its proliferative side effects.[2][3] It has been investigated for its therapeutic potential in acute spinal cord injury (SCI).[2][4][5]
Cerebrolysin is a peptide preparation derived from porcine brain, containing a mixture of low-molecular-weight neuropeptides and free amino acids.[6][7] It exerts multimodal neurotrophic and neuroprotective effects and is used in the treatment of stroke, traumatic brain injury (TBI), and dementia.[8][9][10][11][12]
P7C3 is an aminopropyl carbazole (B46965) discovered through an in vivo screen for compounds that enhance hippocampal neurogenesis.[13][14] It and its analogs have demonstrated potent neuroprotective effects in a variety of models of neurodegenerative diseases and injury.[13][15][16][17][18]
LM22A-4 is a small molecule agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[19][20] It has been shown to promote neuronal survival and myelin integrity in models of neurodegenerative disease and TBI.[21][22][23]
Mechanism of Action
The therapeutic effects of these small molecules are rooted in their distinct mechanisms of action, primarily centered around the activation of pro-survival and regenerative signaling pathways.
| Molecule | Target/Mechanism | Key Downstream Signaling Pathways | Reference |
| This compound | FGF Receptor (FGFR) Agonist | PI3K/Akt, RAS/MAPK, PLCγ | [2][3] |
| Cerebrolysin | Multimodal; mimics neurotrophic factors (e.g., CNTF, BDNF-like activity) | PI3K/Akt, Sonic Hedgehog (Shh) | [8][10] |
| P7C3 | Activates Nicotinamide Phosphoribosyltransferase (NAMPT), increasing NAD+ levels | - | [18][24] |
| LM22A-4 | TrkB Receptor Agonist | PI3K/Akt, MAPK/ERK | [19] |
Signaling Pathway of this compound (bFGF Mimetic)
Signaling Pathway of LM22A-4 (TrkB Agonist)
References
- 1. Small-molecule TrkB receptor agonists improve motor function and extend survival in a mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic treatment with a novel basic fibroblast growth factor mimic small-molecule compound boosts functional recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asubio Initiates Landmark Clinical Study in Spinal Cord Injury [prnewswire.com]
- 4. Experimental Drug Being Tested at Shepherd Center May Improve Mobility after Spinal Cord Injury [news.shepherd.org]
- 5. This compound in Treatment of Acute Spinal Cord Injury, the ASCENT-ASCI Study, Clinical Neurology and Neuroscience, Science Publishing Group [sciencepublishinggroup.com]
- 6. Cerebrolysin for functional recovery in patients with acute ischemic stroke: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 8. Cerebrolysin enhances neurogenesis in the ischemic brain and improves functional outcome after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cerebrolysin.com [cerebrolysin.com]
- 11. researchgate.net [researchgate.net]
- 12. Cerebrolysin administration reduces oxidative stress-induced apoptosis in limphocytes from healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of Pleiotropic TrkB and 5-HT4 Receptor Ligands as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protective effects of LM22A-4 on injured spinal cord nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. biorxiv.org [biorxiv.org]
- 24. Nicotinamide phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
A Comparative Guide to SUN13837 and Alternative Therapies for Chronic Spinal Cord Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational drug SUN13837 and other therapeutic alternatives for the treatment of spinal cord injury (SCI), with a specific focus on long-term efficacy in chronic injury models. While this compound has been primarily evaluated in acute SCI, this guide will juxtapose its known effects with those of treatments investigated in chronic SCI to inform future research and development.
Executive Summary
This compound, a small-molecule mimic of basic fibroblast growth factor (bFGF), has demonstrated neuroprotective and neuroregenerative properties in preclinical models of acute spinal cord injury.[1][2] It promotes neurite outgrowth and functional recovery when administered shortly after injury.[1] However, a significant gap exists in the scientific literature regarding its efficacy when treatment is initiated in the chronic phase of SCI. In contrast, alternative strategies such as Chondroitinase ABC (ChABC) and stem cell therapies have been investigated more extensively in chronic SCI models and have shown promise in promoting functional recovery long after the initial injury. This guide will detail the available preclinical and clinical findings for these approaches.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from preclinical and clinical studies on this compound (in acute models) and alternative therapies (in chronic models).
Table 1: Preclinical Efficacy of this compound in Acute Spinal Cord Injury Models
| Species | SCI Model | Treatment Protocol | Key Long-Term Outcomes (Follow-up Period) | Reference |
| Rat | Contusion | 1 mg/kg this compound IV, daily for 10 days, initiated 90 mins or 12 hours post-injury | - Significantly improved BBB locomotor scores (up to 8 weeks) - Significantly shortened motor evoked potential (MEP) latency (12-13 weeks) - Enhanced axonal regeneration of the corticospinal tract | [1][3] |
Table 2: Preclinical Efficacy of Chondroitinase ABC (ChABC) in Chronic Spinal Cord Injury Models
| Species | SCI Model | Treatment Protocol | Key Long-Term Outcomes (Follow-up Period) | Reference |
| Rat | Dorsal column crush | Intrathecal ChABC | - Promoted regeneration of ascending sensory and descending corticospinal tract axons - Restored post-synaptic activity below the lesion - Promoted functional recovery of locomotor and proprioceptive behaviors | [4] |
| Rat | C4 dorsal spinal cord injury | ChABC administered 4 weeks post-injury, combined with rehabilitation | - Greatest recovery in skilled paw reaching - Improvement in ladder and beam walking - Increased sprouting of the corticospinal tract | [4] |
| Cat | T10 hemisection | Intraspinal ChABC initiated immediately post-injury and continued for 1 month | - Accelerated recovery of skilled locomotion (ladder, peg, and beam) - More normal intralimb movement patterns - Enhanced plasticity of serotonergic fibers | [5] |
Table 3: Efficacy of Stem Cell Therapies in Chronic Spinal Cord Injury Models
| Species | SCI Model | Treatment Protocol | Key Long-Term Outcomes (Follow-up Period) | Reference |
| Human | Chronic traumatic complete SCI | Intrathecal Wharton's Jelly-derived MSCs (6 injections) | - Sustained sensory and motor function improvements (up to 2 years) - Enhanced quality of life scores | [6] |
| Human | Chronic SCI (AIS A or B) | Intramedullary direct injection of autologous bone marrow-derived MSCs | - 3 out of 10 patients showed gradual improvement in activities of daily living and motor power of upper extremities - MRI changes suggesting decreased cavity size | [7] |
| Rat | Chronic SCI | Transplantation of various stem cell types (MSCs, iPSC-NPs) | - Significantly improved BBB locomotor scores - Improved performance in skilled locomotor tasks (e.g., flat beam test) | [8] |
Experimental Protocols
This compound in Acute SCI Model
-
Animal Model: Adult female Sprague-Dawley rats are subjected to a spinal cord contusion injury at the thoracic level (e.g., T10) using a standardized impactor device to create a reproducible injury.[1]
-
Treatment: this compound is dissolved in a vehicle solution and administered intravenously (IV) at a dose of, for example, 1 mg/kg. The initial dose is given shortly after the injury (e.g., 90 minutes or 12 hours), followed by daily injections for a specified period (e.g., 10 days).[1]
-
Functional Assessment: Locomotor recovery is assessed at regular intervals using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale. Electrophysiological assessments, such as motor evoked potentials (MEPs), are used to evaluate the functional integrity of descending motor pathways.[1][3]
-
Histological Analysis: At the end of the study period, spinal cord tissue is processed for histological analysis. Axonal regeneration is often assessed by anterograde tracing of the corticospinal tract (CST) using tracers like biotinylated dextran (B179266) amine (BDA).[1]
Chondroitinase ABC in Chronic SCI Model
-
Animal Model: A chronic SCI model is established, for instance, by performing a dorsal funiculus injury at the cervical level (e.g., C4) in adult rats and allowing the injury to mature for a period of several weeks (e.g., 4 weeks).[4]
-
Treatment: Chondroitinase ABC (ChABC) is administered directly to the spinal cord parenchyma, often via multiple injections rostral and caudal to the injury epicenter, followed by repeated intrathecal infusions over a period of time (e.g., every other day for 10 days).[4] In some protocols, ChABC treatment is combined with daily task-specific rehabilitation.[4]
-
Functional Assessment: Functional recovery is evaluated using tasks that assess skilled motor function, such as skilled paw reaching for food pellets, ladder walking, and beam walking.[4]
-
Histological Analysis: Spinal cord sections are analyzed to assess the digestion of chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), sprouting of corticospinal tract axons, and synaptic plasticity (e.g., by staining for presynaptic boutons).[4]
Stem Cell Therapy in Chronic SCI Model
-
Animal Model: Chronic SCI is induced in an animal model, such as a contusion or transection injury in rats, and the animals are allowed to recover for a significant period to enter the chronic phase. For human studies, patients with established chronic SCI are recruited.[6][7][8]
-
Treatment: A suspension of stem cells (e.g., mesenchymal stem cells, neural stem cells) is transplanted into the spinal cord, either directly into the parenchyma around the injury site or intrathecally.[6][7][8]
-
Functional Assessment: In animal models, locomotor function is assessed using scales like the BBB score and tests of skilled motor control.[8] In human trials, neurological function is evaluated using the American Spinal Injury Association (ASIA) Impairment Scale (AIS) for motor and sensory scores, as well as measures of activities of daily living.[6][7]
-
Histological/Imaging Analysis: In preclinical studies, histological analysis is performed to assess the survival, differentiation, and integration of the transplanted cells, as well as their effects on the host spinal cord tissue. In clinical studies, magnetic resonance imaging (MRI) may be used to monitor changes in the injured spinal cord, such as cavity size.[7]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway.
Caption: Experimental workflow for chronic SCI models.
References
- 1. Systemic treatment with a novel basic fibroblast growth factor mimic small-molecule compound boosts functional recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asubio Initiates Landmark Clinical Study in Spinal Cord Injury - BioSpace [biospace.com]
- 3. researchgate.net [researchgate.net]
- 4. jneurosci.org [jneurosci.org]
- 5. Chondroitinase ABC Improves Basic and Skilled Locomotion in Spinal Cord Injured Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safe Reversal of Motor and Sensory Deficits by Repeated High Doses of Mesenchymal Stem Cells in a Patient with Chronic Complete Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thepsci.com [thepsci.com]
- 8. researchgate.net [researchgate.net]
SUN13837 Phase 2 Trial Fails to Meet Primary Endpoint in Acute Spinal Cord Injury
The ASCENT-ASCI Phase 2 clinical trial investigating SUN13837 for the treatment of acute cervical spinal cord injury (SCI) did not achieve its primary endpoint, showing no statistically significant difference in the mean total Spinal Cord Independence Measure (SCIM) III score at Week 16 between the this compound and placebo groups.[1] Despite this, the study revealed some promising trends in secondary outcomes, particularly in certain patient subgroups, warranting further investigation.[1]
This guide provides a comprehensive comparison of the this compound Phase 2 trial with other therapeutic alternatives for acute SCI, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Phase 2 Trials for Acute Spinal Cord Injury
The following table summarizes the quantitative data from the this compound ASCENT-ASCI trial and compares it with available data from Phase 2 trials of other investigational drugs for acute SCI.
| Treatment | Trial Name/Identifier | Primary Endpoint | Treatment Group (Mean ± SE or as indicated) | Placebo Group (Mean ± SE or as indicated) | Difference/Effect Size | p-value | Key Secondary Endpoints/Observations |
| This compound | ASCENT-ASCI (NCT01502631) | Total SCIM III score at Week 16 | 38.14 ± 4.70 | 33.60 ± 4.70 | 4.54 ± 6.52 | 0.4912[1][2] | LS Mean change from baseline in UEMS was 9.92 for this compound vs 4.95 for Placebo (p=0.0347).[1] Larger effects were observed in AIS B and C strata.[1] |
| Minocycline (B592863) | NCT00559494 | ASIA Motor Score Change at 1 Year | 14 points greater motor recovery in cervical injury patients | Placebo | 14 motor points | 0.05 (for cervical injury subgroup)[1][3][4] | Overall motor recovery difference was 6 points (p=0.20). No difference in thoracic SCI.[1][3][4] |
| GM-1 Ganglioside | Preliminary Phase 2 | ASIA Motor Score Change at 1 Year | 36.9 points | 21.6 points | 15.3 points | 0.088[5] | A larger multicenter trial was conducted, but specific results are not readily available in the provided search results. |
| G-CSF | Phase I/IIa | ASIA Motor Score Change | Significant increase from baseline (p<0.01 at day 1 in 10 µg group) | Not a placebo-controlled efficacy trial | Not Applicable | Not Applicable | AIS grade increased by one step in 9 of 16 patients.[6] A subsequent randomized trial showed a trend towards higher ASIA motor scores at 6 months (p=0.062) and 1 year (p=0.073).[7] |
| Elezanumab | NCT04295538 | Change in Upper Extremity Motor Score (UEMS) | Results not yet published | Placebo | Not Applicable | Not Applicable | Phase 2 study is ongoing to evaluate safety and efficacy.[8][9] |
Mechanism of Action: this compound as a bFGF Mimetic
This compound is a small molecule designed to mimic the neuroprotective and neuroregenerative properties of basic fibroblast growth factor (bFGF).[1][10] bFGF is a naturally occurring protein that plays a crucial role in neuronal survival, proliferation, and differentiation.[11] Unlike the large protein bFGF, this compound is a highly lipid-soluble small molecule, which allows for easier administration via peripheral intravenous injection.[10] It is thought to bind to FGF receptors (FGFRs) and activate downstream signaling pathways that promote neuronal health and axon growth, without the mitogenic (cell-proliferating) side effects associated with bFGF.[10][11]
bFGF Signaling Pathway in Neurons
The diagram below illustrates the key signaling pathways activated by bFGF, which this compound is presumed to modulate. Upon binding to its receptor (FGFR), a cascade of intracellular events is initiated, primarily through the Ras-MAPK and PI3K-Akt pathways. These pathways are critical for promoting cell survival, inhibiting apoptosis (programmed cell death), and stimulating neurite outgrowth and axonal regeneration.
Caption: Simplified bFGF signaling pathway in neurons.
Experimental Protocols
The successful execution and comparison of clinical trials heavily rely on standardized and well-defined experimental protocols. The following sections detail the methodologies used for the key assessments in the this compound trial and its comparators.
This compound ASCENT-ASCI Trial Protocol
-
Study Design: A 26-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 2 study.[1][2]
-
Patient Population: 65 subjects with acute cervical spinal cord injury were randomized. The analysis was performed on the Intent-to-Treat (ITT) population of 55 subjects.[1]
-
Intervention: Subjects received either 1 mg/kg/day of intravenous this compound or a matching placebo within 12 hours of injury for a minimum of 7 and a maximum of 28 days.[1]
-
Primary Efficacy Endpoint: The mean total score on the Spinal Cord Independence Measure III (SCIM III) at Week 16.[1]
-
Secondary Efficacy Endpoints:
Assessment Methodologies
The SCIM III is a functional outcome measure specifically designed for individuals with spinal cord injury.[4] It assesses the ability to perform everyday tasks and is divided into three subscales: Self-Care, Respiration and Sphincter Management, and Mobility.[12] The total score ranges from 0 to 100, with higher scores indicating greater independence.[12] Administration can be through direct observation, patient interview, or chart abstraction, and should be performed by trained personnel to ensure consistency.[12][13]
The ISNCSCI, often referred to as the ASIA assessment, is a standardized neurological examination to classify the severity and level of spinal cord injury.[3][7] The motor score is a component of this examination and is calculated by testing the strength of 10 key muscles on each side of the body.[3] Each muscle is graded on a 6-point scale from 0 (total paralysis) to 5 (normal active movement against full resistance).[3] The total motor score ranges from 0 to 100.[3]
Experimental Workflow
The workflow for a typical Phase 2 clinical trial in acute spinal cord injury, including the this compound trial, involves several key stages from patient recruitment to data analysis.
Caption: General workflow of a Phase 2 SCI clinical trial.
Conclusion
The Phase 2 trial of this compound did not meet its primary endpoint of a statistically significant improvement in the total SCIM III score at 16 weeks.[1] While this is a setback, the observed positive trends in secondary motor outcomes, particularly in patients with AIS B and C injuries, suggest a potential therapeutic signal that may warrant further investigation, possibly with a refined trial design or patient population.[1] Comparison with other Phase 2 trials for acute SCI highlights the challenges in developing effective treatments for this devastating condition. The modest but statistically significant improvements seen with minocycline in a specific patient subgroup and the promising, though less rigorously controlled, results for other agents like GM-1 and G-CSF, underscore the need for continued research and well-designed clinical trials to identify effective neuroprotective and neuroregenerative strategies.
References
- 1. This compound in Treatment of Acute Spinal Cord Injury, the ASCENT-ASCI Study, Clinical Neurology and Neuroscience, Science Publishing Group [sciencepublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. neuroscand.com [neuroscand.com]
- 4. Spinal Cord Independence Measure, Version III Administration & Scoring Guidelines [jefferson.edu]
- 5. Study to Evaluate the Efficacy, Safety, and Pharmacokinetics of this compound Injection in Adult Subjects With Acute Spinal Cord Injury (ASCI) [ctv.veeva.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scireproject.com [scireproject.com]
- 8. ISNCSCI Algorithm - Praxis Spinal Cord Institute [praxisinstitute.org]
- 9. Final efficacy and safety of twice-yearly subcutaneous lenacapavir in treatment-naïve people with HIV: randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asubio Initiates Landmark Clinical Study in Spinal Cord Injury [prnewswire.com]
- 11. mdpi.com [mdpi.com]
- 12. Rick Hansen Institute [sci2.rickhanseninstitute.org]
- 13. scireproject.com [scireproject.com]
SUN13837: A Paradigm Shift in Neuroregeneration Beyond Traditional Growth Factor Therapies
For Immediate Publication
PARAMUS, NJ – In the landscape of regenerative medicine for neurological disorders, particularly spinal cord injury (SCI), traditional growth factor therapies have long been a cornerstone of investigation. However, their clinical translation has been hampered by significant limitations. A promising new small molecule, SUN13837, is emerging as a potential alternative, demonstrating distinct advantages over conventional protein-based growth factors. This guide provides an in-depth comparison of this compound with traditional growth factor therapies, supported by preclinical experimental data, for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a small molecule mimetic of basic fibroblast growth factor (bFGF) that promotes neuroprotection and axonal outgrowth, crucial for recovery after neuronal injury. Unlike traditional growth factor therapies, this compound offers the significant advantage of not stimulating cell proliferation, a common and problematic side effect of protein-based growth factors.[1] Its high lipid solubility and ability to be administered intravenously also represent a substantial improvement in drug delivery over large protein molecules.[1] Preclinical studies have shown that this compound enhances functional recovery in animal models of spinal cord injury and promotes neurite outgrowth in vitro, comparable to or exceeding the effects of bFGF, without inducing the associated proliferative effects.
Comparative Efficacy: this compound vs. bFGF
Preclinical studies have provided quantitative data on the neuroregenerative potential of this compound, directly comparing its efficacy with that of bFGF, a well-established traditional growth factor.
Neurite Outgrowth in Primary Neurons
A key measure of a compound's neuroregenerative potential is its ability to stimulate the growth of new neurites from neurons. In a study using primary cultures of rat hippocampal neurons, this compound demonstrated a significant, concentration-dependent increase in neurite outgrowth, with an efficacy comparable to that of bFGF.
| Treatment Group | Concentration | Mean Neurite Length (relative to control) | p-value (vs. control) |
| Control (Vehicle) | - | 1.0 | - |
| This compound | 1 µM | ~1.4 | < 0.001 |
| This compound | 3 µM | ~1.6 | < 0.001 |
| This compound | 10 µM | ~1.7 | < 0.001 |
| bFGF | 1 ng/mL | ~1.3 | < 0.001 |
| bFGF | 10 ng/mL | ~1.6 | < 0.001 |
| bFGF | 100 ng/mL | ~1.7 | < 0.001 |
Data is approximated from graphical representations in the cited literature and is for illustrative purposes. For exact values, please refer to the source publication.[2][3]
Functional Recovery in a Rat Model of Spinal Cord Injury
In a preclinical model of severe contusive spinal cord injury in rats, intravenous administration of this compound led to a marked improvement in hindlimb motor function, as assessed by the Basso-Beattie-Bresnahan (BBB) locomotor rating scale.
| Treatment Group | Dosage | Mean BBB Score (at 8 weeks post-injury) | p-value (vs. vehicle) |
| Vehicle | - | ~9 | - |
| This compound | 0.3 mg/kg | ~10.5 | 0.118 (not significant) |
| This compound | 1 mg/kg | >12 | 0.017 |
Data is derived from the cited literature. The BBB scale ranges from 0 (no observed hindlimb movement) to 21 (normal movement).[2][4]
Furthermore, electrophysiological measurements of motor evoked potentials (MEPs) supported the behavioral findings, with this compound-treated animals showing improved signal conduction across the injury site.[2]
The Proliferation Problem: A Key Advantage of this compound
A major drawback of traditional growth factor therapies, including bFGF, is their mitogenic activity, which can lead to undesirable cell proliferation and potentially contribute to glial scarring at the injury site. This compound was specifically designed to overcome this limitation.
Cell Proliferation Assay
In studies using SW1353 and Swiss 3T3 cell lines, bFGF significantly increased cell proliferation, as measured by BrdU incorporation. In contrast, this compound did not show any significant proliferative effect.
| Cell Line | Treatment | Concentration | BrdU Incorporation (relative to control) | p-value (vs. control) |
| SW1353 | This compound | 10 µM | ~1.0 | Not Significant |
| SW1353 | bFGF | 10 ng/mL | ~1.8 | < 0.01 |
| Swiss 3T3 | This compound | 10 µM | ~1.0 | Not Significant |
| Swiss 3T3 | bFGF | 10 ng/mL | ~2.5 | < 0.001 |
Data is approximated from graphical representations in the cited literature.[2]
This lack of mitogenic activity is further supported by the differential effects of this compound and bFGF on the expression of cell cycle regulators. While bFGF was shown to increase the expression of the pro-proliferative protein cyclin D1 and decrease the expression of the cell cycle inhibitor p27(kip1), this compound had no such effects.[2]
Signaling Pathways: Mechanism of Action
Both bFGF and this compound exert their neurotrophic effects through the activation of Fibroblast Growth Factor Receptors (FGFRs). Upon binding, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that are crucial for neuronal survival and growth.
bFGF Signaling Pathway
Caption: bFGF signaling pathway.
This compound Signaling Pathway
As a bFGF mimetic, this compound is understood to activate the same core neurotrophic pathways. However, a key distinction lies in its inability to robustly trigger the downstream effectors that lead to cell proliferation.
Caption: this compound signaling pathway.
Advantages of this compound Over Other Traditional Growth Factors
While direct comparative data for this compound against other neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), and Glial cell-derived Neurotrophic Factor (GDNF) is limited, the inherent properties of this compound as a small molecule offer several theoretical and practical advantages:
-
Improved Bioavailability and CNS Penetration: As a small, lipid-soluble molecule, this compound can be administered systemically (e.g., intravenously) and is expected to have better penetration of the blood-brain barrier compared to large protein growth factors.[1]
-
Ease of Manufacturing and Stability: Small molecules are generally easier and more cost-effective to manufacture and have better stability profiles than recombinant proteins.
-
Reduced Immunogenicity: Protein-based therapies carry a risk of eliciting an immune response, which is less of a concern with small molecules.
-
Specificity of Action: As demonstrated by its lack of mitogenic effects, small molecules can be designed to modulate specific downstream pathways of a receptor, avoiding the broader and sometimes undesirable effects of the natural ligand.
Experimental Protocols
In Vitro Neurite Outgrowth Assay
-
Cell Culture: Primary hippocampal neurons are isolated from embryonic day 18 rat fetuses and plated on poly-L-lysine-coated plates. Cells are cultured in a neurobasal medium supplemented with B27 and L-glutamine.
-
Treatment: On day in vitro (DIV) 7, the culture medium is replaced with fresh medium containing various concentrations of this compound, bFGF, or vehicle control.
-
Incubation: Cells are incubated for 48 hours to allow for neurite extension.
-
Immunostaining: On DIV9, cells are fixed with 4% paraformaldehyde and permeabilized with Triton X-100. Neurites are visualized by immunostaining for a neuron-specific marker such as β-III tubulin, followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Images are captured using a high-content imaging system. The total length of neurites per neuron is quantified using automated image analysis software.
In Vivo Rat Model of Spinal Cord Injury
Caption: Experimental workflow for the rat SCI model.
-
Animal Model: Adult female Sprague-Dawley rats are used.
-
Surgical Procedure: A laminectomy is performed at the T10 vertebral level to expose the spinal cord. A severe contusion injury is induced using a computer-controlled impactor device (e.g., Infinite Horizon Impactor) with a force of 200 kilodynes.
-
Drug Administration: this compound (0.3 or 1 mg/kg) or vehicle is administered intravenously via the tail vein, with the first dose given 90 minutes post-injury, and subsequent doses administered daily for 10 days.
-
Functional Assessment: Hindlimb motor function is evaluated weekly for 8 weeks using the 21-point Basso-Beattie-Bresnahan (BBB) open-field locomotor scale by blinded observers.
-
Electrophysiological Assessment: At 12-13 weeks post-injury, motor evoked potentials (MEPs) are recorded from the tibialis anterior muscle following stimulation of the motor cortex to assess the integrity of the corticospinal tract.
-
Histological Analysis: Axonal regeneration is assessed using anterograde tracers like DiI, which is applied to the sensorimotor cortex to label corticospinal tract axons.
Conclusion
This compound represents a significant advancement in the pursuit of effective therapies for spinal cord injury and other neurodegenerative conditions. Its ability to mimic the neuroregenerative properties of bFGF without inducing cell proliferation addresses a critical shortcoming of traditional growth factor therapies. The preclinical data strongly support the continued investigation of this compound as a novel therapeutic agent. Its favorable pharmacological properties as a small molecule further enhance its potential for successful clinical translation. Future research should focus on further elucidating its long-term efficacy and safety in larger animal models and ultimately in human clinical trials.
References
- 1. Asubio Initiates Landmark Clinical Study in Spinal Cord Injury [prnewswire.com]
- 2. Systemic treatment with a novel basic fibroblast growth factor mimic small-molecule compound boosts functional recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of SUN13837
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of SUN13837, a potent and orally active fibroblast growth factor receptor (FGFR) modulator.[1] Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, these procedures are based on best practices for the disposal of similar heterocyclic pyrimidine (B1678525) derivatives and general laboratory chemical waste.
Disclaimer: This information is intended as a general guide. Always consult the official Safety Data Sheet (SDS) for this compound, if available, and adhere to the specific protocols established by your institution's Environmental Health and Safety (EHS) department. All waste disposal activities must comply with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risk. The selection of PPE should be based on the concentration and quantity of the substance being handled.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile) | Prevents skin contact. |
| Skin Protection | Laboratory coat, long-sleeved clothing | Minimizes the risk of skin exposure. |
| Respiratory | Use in a well-ventilated area or with a fume hood | Reduces the risk of inhalation. |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to waste segregation, containment, and labeling to ensure safe handling and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream: Determine if the this compound waste is in a solid, liquid, or mixed form. This will dictate the appropriate container and disposal pathway.
-
Segregate from Other Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from non-hazardous and biological waste.
Step 2: Container Selection and Management
-
Choose a Compatible Container:
-
Solid Waste: Use a clearly labeled, sealable polyethylene (B3416737) bag or a lined, rigid container.
-
Liquid Waste: Use a tightly sealed, compatible container, such as a high-density polyethylene (HDPE) or glass bottle. Ensure the container has a secure, leak-proof cap.
-
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to prevent spills and leaks.
Step 3: Labeling
-
Clear and Accurate Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A list of all components in the waste mixture, including solvents and their approximate concentrations.
-
The date when the waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
-
Step 4: Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Avoid Incompatibles: Ensure the storage area does not contain incompatible chemicals.
Step 5: Disposal
-
Contact EHS: Follow your institution's established procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule a collection.
-
Professional Disposal Service: Do not attempt to dispose of this compound down the drain or in the regular trash. It must be disposed of through a licensed hazardous waste disposal service.
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not included. For information on its use in research, please refer to scientific literature, such as studies on its neuroprotective activity and its use as an FGFR modulator.[1]
Mandatory Visualizations
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps involved in the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Caption: Immediate response plan for a spill of this compound.
References
Personal protective equipment for handling SUN13837
Disclaimer: No specific Safety Data Sheet (SDS) for SUN13837 is publicly available. The following guidance is based on general safety protocols for handling research chemicals of unknown toxicity and information on Fibroblast Growth Factor Receptor (FGFR) modulators. It is imperative that all laboratory personnel conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
This compound is an orally active, potent, and blood-brain barrier-penetrating Fibroblast Growth Factor Receptor (FGFR) modulator with neuroprotective activity.[1] As with any research chemical with incomplete hazard information, it should be handled with the utmost care, assuming it is potentially hazardous.
Personal Protective Equipment (PPE)
A conservative approach to PPE is recommended when handling this compound. The following table summarizes the minimum required PPE.
| Protection Type | Specific Recommendation | Purpose |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Double-gloving may be appropriate for handling concentrated solutions. |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects eyes from splashes. |
| Body Protection | A standard laboratory coat. A flame-resistant coat should be considered if working with flammable solvents. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. If aerosols may be generated outside of a fume hood, consult with EHS for appropriate respiratory protection. | Prevents inhalation of the compound. |
Operational Plans: Handling and Experimental Protocols
Engineering Controls:
-
Primary Containment: All work with solid or concentrated forms of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
General Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Avoid Contamination: Do not wear laboratory gloves or coats outside of the designated work area.[3] Always wash hands thoroughly after handling the compound, even if gloves were worn.[4]
-
Labeling: All containers of this compound, whether in solid form or in solution, must be clearly labeled with the chemical name and any known hazard information.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated solid waste, including gloves, bench paper, and weigh boats, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and rinsates should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[6]
-
Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container.
Disposal Procedure:
-
Collect all hazardous waste in appropriately labeled containers.
-
Store waste containers in a designated satellite accumulation area.[6]
-
Arrange for pickup and disposal through your institution's EHS department. Do not dispose of this compound down the drain.[7]
-
For empty containers that held this compound, they should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[8]
Mechanism of Action: FGFR Signaling Pathway
This compound is known to be an FGFR modulator. The binding of a ligand, such as a fibroblast growth factor (FGF), to an FGFR initiates the dimerization of the receptor and the trans-phosphorylation of its intracellular tyrosine kinase domains. This activation triggers several downstream signaling cascades that are crucial for processes like cell proliferation, survival, and differentiation.[9][10] The primary pathways activated include the RAS-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway.[10][11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. twu.edu [twu.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 11. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
